(1R,3S)-3-methoxycyclohexan-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S)-3-methoxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGZGROVQGEGIO-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCC[C@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (1R,3S)-3-methoxycyclohexan-1-amine
This technical guide provides a comprehensive overview of the chemical and physical properties of (1R,3S)-3-methoxycyclohexan-1-amine, alongside methodologies for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Properties and Data
This compound, a substituted cyclohexylamine derivative, possesses a chiral structure with two stereocenters. Its chemical identity is established by various identifiers and its properties can be characterized by several computed parameters.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C7H15NO | PubChem[1] |
| CAS Number | 4342-44-3 | PubChem[1] |
| InChI | InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 | PubChem |
| InChIKey | JQGZGROVQGEGIO-WDSKDSINSA-N | PubChem |
| Canonical SMILES | COC1CC--INVALID-LINK-- | PubChem |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Weight | 129.20 | g/mol | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] | |
| Hydrogen Bond Donor Count | 1 | PubChem | |
| Hydrogen Bond Acceptor Count | 2 | PubChem | |
| Rotatable Bond Count | 2 | PubChem | |
| Exact Mass | 129.115364102 | Da | PubChem[1] |
| Monoisotopic Mass | 129.115364102 | Da | PubChem[1] |
| Topological Polar Surface Area | 35.3 | Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem | |
| Complexity | 70.8 | PubChem |
Note: The data presented in Table 2 are computationally derived and have not been experimentally verified.
Experimental Protocols
Proposed Synthesis of cis-3-methoxycyclohexan-1-amine
The synthesis of the cis-diastereomer of 3-methoxycyclohexan-1-amine can be envisioned through a multi-step process starting from 1,3-cyclohexanedione. A potential synthetic route is outlined below.
Step 1: O-Methylation of 1,3-cyclohexanedione
-
Dissolve 1,3-cyclohexanedione in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃), to the solution.
-
Introduce a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methoxycyclohex-2-en-1-one.
Step 2: Reductive Amination
-
Dissolve the 3-methoxycyclohex-2-en-1-one in a protic solvent such as methanol.
-
Add a source of ammonia, for instance, ammonium acetate or a solution of ammonia in methanol.
-
Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), portion-wise while maintaining the temperature below 25°C.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) and then basify with a strong base (e.g., 6M NaOH) to a pH greater than 10.
-
Extract the product with an appropriate organic solvent, such as dichloromethane.
-
Dry the combined organic extracts, filter, and concentrate to obtain the crude product, which will be a mixture of cis and trans isomers.
-
Purification of the isomers can be achieved through column chromatography on silica gel.
This proposed synthesis is based on general methodologies for the synthesis of related cyclohexylamine derivatives. The specific reaction conditions, such as temperature, reaction time, and choice of reagents, may require optimization.
Analytical Methods for Chiral Analysis
The analysis of the enantiomeric purity of this compound is crucial. Chiral chromatography is the most common and effective technique for separating and quantifying enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
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Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier, such as diethylamine (DEA), is often necessary to improve peak shape and resolution.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation. The ratio of the peak areas corresponds to the enantiomeric ratio.
Chiral Gas Chromatography (GC)
-
Derivatization: Amines are often derivatized before chiral GC analysis to improve their volatility and chromatographic behavior. A common derivatizing agent is trifluoroacetic anhydride (TFAA).
-
Column Selection: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative, is required.
-
Analysis: The derivatized sample is injected into the GC. The enantiomers will be separated based on their differential interactions with the chiral stationary phase.
Potential Biological Activity and Drug Development Relevance
While specific biological activities for this compound are not extensively documented, cyclohexylamine derivatives are known to exhibit a wide range of pharmacological properties. Derivatives of cyclohexylamine have been investigated for their potential as analgesic, antidepressant, antimicrobial, and anticancer agents[2][3]. The introduction of a methoxy group and the specific stereochemistry of the molecule can significantly influence its biological activity, pharmacokinetic profile, and toxicity. Therefore, this compound represents a scaffold of interest for further investigation in drug discovery and development programs.
Visualizations
The following diagrams illustrate a potential synthetic workflow and an analytical workflow relevant to this compound.
Caption: Proposed Synthetic Workflow
Caption: Analytical Workflow for Chiral Purity
References
Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3S)-3-methoxycyclohexan-1-amine is a chiral cyclohexylamine derivative. While specific research and applications of this particular stereoisomer are not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry, suggesting potential utility as a building block in the synthesis of novel pharmaceutical agents. This guide provides a summary of the available technical information, including its CAS number, physicochemical properties, and proposed methodologies for its synthesis and analysis based on established chemical principles and data from closely related compounds.
Chemical Identity and Properties
A definitive CAS number for the free base form of this compound is not consistently reported across chemical databases. However, the hydrochloride salt is well-defined.
Table 1: Chemical Identifiers
| Compound Name | CAS Number |
| This compound hydrochloride | 2331211-70-0[1] |
| 3-Methoxycyclohexan-1-amine (unspecified stereochemistry) | 4342-44-3[2][3] |
Table 2: Physicochemical Properties of 3-Methoxycyclohexan-1-amine (unspecified stereochemistry)
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [2][3] |
| Molecular Weight | 129.20 g/mol | [2][3] |
| XLogP3 | 0.5 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2][3] |
| Exact Mass | 129.115364102 | [2] |
| Topological Polar Surface Area | 35.2 Ų | [2] |
Proposed Synthesis and Experimental Protocols
Proposed Synthesis of this compound hydrochloride
A potential synthetic pathway could involve the stereoselective synthesis of the free amine followed by salt formation. The synthesis of chiral amines can be challenging, often requiring enzymatic or asymmetric catalytic methods to achieve high enantiomeric purity.
Experimental Protocol: Hydrochloride Salt Formation
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Dissolution: Dissolve the free base, this compound, in a suitable organic solvent such as diethyl ether or isopropanol.
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Acidification: Slowly add a solution of hydrogen chloride (e.g., 4M in dioxane or gaseous HCl) to the stirred amine solution at a controlled temperature (e.g., 0-25°C).
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a designated period to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by filtration.
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Washing: Wash the filter cake with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material or impurities.
-
Drying: Dry the purified salt under vacuum to remove residual solvent.
Caption: Proposed workflow for the synthesis and purification of this compound hydrochloride.
Analytical Methods
The analysis of chiral compounds is critical to ensure enantiomeric purity, which is a key consideration in drug development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for separating and quantifying enantiomers.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds.
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter that needs to be optimized for effective separation.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow Rate: Set an appropriate flow rate (e.g., 1.0 mL/min).
-
Temperature: Maintain a constant column temperature (e.g., 25°C).
-
Detection: Use a UV detector at a suitable wavelength to monitor the elution of the enantiomers.
-
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute at different retention times, allowing for their separation and quantification.
Caption: General workflow for the chiral analysis of cyclohexylamine derivatives using HPLC.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Further research would be required to elucidate its pharmacological profile.
Conclusion
This compound hydrochloride is a specific chiral molecule with the confirmed CAS number 2331211-70-0. While detailed experimental data for this compound is scarce, this guide provides a foundation for researchers by summarizing its known properties and outlining potential synthetic and analytical methodologies based on established chemical principles. The lack of biological data highlights an opportunity for future investigation into the potential therapeutic applications of this and related chiral cyclohexylamine derivatives.
References
An In-depth Technical Guide to (1R,3S)-3-methoxycyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3S)-3-methoxycyclohexan-1-amine is a chiral cyclic amine with potential applications in medicinal chemistry and drug discovery. Its stereochemistry, with the methoxy and amino groups in a cis-configuration on the cyclohexane ring, presents a specific three-dimensional structure that can be crucial for interactions with biological targets. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, potential synthetic approaches, and plausible biological activities of this compound, based on available data and analysis of structurally related molecules.
Molecular Structure and Identification
The fundamental structural and identifying information for this compound is summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | cis-3-Methoxycyclohexylamine |
| Molecular Formula | C₇H₁₅NO |
| SMILES | COC1CCC--INVALID-LINK--N |
| InChI Key | JQGZGROVQGEGIO-UHFFFAOYSA-N[1] |
| CAS Number | 4342-44-3[1] |
Physicochemical Properties
While experimental data for this compound is limited in the public domain, computational models provide valuable predicted physicochemical properties. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Predicted Value | Reference |
| Molecular Weight | 129.20 g/mol | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] |
| Monoisotopic Mass | 129.115364102 Da | PubChem[1] |
| Topological Polar Surface Area | 35.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis and Experimental Protocols
Potential Synthetic Pathway
A logical workflow for a potential synthesis is outlined below. This pathway is hypothetical and would require experimental validation.
Caption: A potential synthetic route to this compound.
General Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow that would be employed for the synthesis, purification, and characterization of this compound.
Caption: A general workflow for the synthesis and analysis of the target compound.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not currently available in the scientific literature. However, the broader class of arylcyclohexylamines and substituted cyclohexylamines has been extensively studied, revealing a range of pharmacological activities. Many of these compounds are known to interact with the central nervous system.
Arylcyclohexylamine derivatives, for instance, are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[4] This interaction is a key mechanism for the dissociative anesthetic effects of drugs like ketamine and phencyclidine.[4] The three-dimensional structure of these molecules is critical for their binding to the PCP site of the NMDA receptor.[4]
Furthermore, other 3-substituted cyclohexylamine derivatives have been investigated for different therapeutic applications. For example, certain 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have shown potent inhibition of aromatase, an enzyme involved in estrogen biosynthesis, suggesting potential applications in treating estrogen-dependent diseases.[5]
Given these precedents, it is plausible that this compound could exhibit activity at CNS receptors or other biological targets. However, without experimental data, this remains speculative.
Logical Relationship for Investigating Biological Activity
The following diagram outlines a logical progression for the initial investigation of the biological activity of a novel compound like this compound.
Caption: A workflow for the initial biological evaluation of a new chemical entity.
Conclusion
This compound is a chiral molecule with a defined stereochemistry that holds potential for further investigation in the field of drug discovery. While specific experimental data for this compound are scarce, this guide provides a framework for its study based on its structural properties and the known activities of related compounds. Further research, including the development of a confirmed synthetic route and comprehensive biological screening, is necessary to fully elucidate the therapeutic potential of this and similar molecules.
References
- 1. 3-Methoxycyclohexan-1-amine | C7H15NO | CID 409908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and aromatase inhibition of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones [pubmed.ncbi.nlm.nih.gov]
An In-depth Stereochemical Analysis of (1R,3S)-3-methoxycyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,3S)-3-methoxycyclohexan-1-amine is a disubstituted cycloalkane with specific stereochemical properties that are crucial for its interaction with biological systems. This technical guide provides a detailed analysis of its stereochemistry, including conformational analysis and predicted spectroscopic data. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages established principles of stereochemistry and data from analogous compounds to provide a comprehensive theoretical overview. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.
Introduction
Substituted cyclohexylamines are a common motif in pharmacologically active compounds, where the stereochemistry of the substituents significantly influences biological activity. The specific spatial arrangement of functional groups in this compound, a cis-1,3-disubstituted cyclohexane, dictates its three-dimensional shape and, consequently, its binding affinity to molecular targets. Understanding the conformational preferences and stereochemical stability of this molecule is paramount for its potential application in drug design and development.
Stereochemistry and Conformational Analysis
The (1R,3S) configuration of 3-methoxycyclohexan-1-amine indicates a cis relationship between the amine and methoxy groups. In a cyclohexane ring, this cis-1,3-disubstitution leads to a conformational equilibrium between two chair forms. In one conformer, both substituents are in equatorial positions (diequatorial), while in the other, both are in axial positions (diaxial).
The relative stability of these two conformers is determined by steric strain, primarily 1,3-diaxial interactions. In the diaxial conformation, the axial amine and methoxy groups experience steric hindrance with the axial hydrogens at the C5 and C1/C3 positions, respectively. Conversely, the diequatorial conformation minimizes these steric clashes, rendering it the more stable and, therefore, the predominant conformer at equilibrium.
Caption: Conformational equilibrium of this compound.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical drawings of the diaxial and diequatorial conformers.
Predicted Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H (axial) | ~2.6 - 3.0 | ~50 - 55 |
| C3-H (axial) | ~3.2 - 3.6 | ~75 - 80 |
| -OCH₃ | ~3.3 | ~56 |
| Cyclohexyl-H (other) | ~1.0 - 2.2 | ~20 - 45 |
Disclaimer: These are estimated values based on analogous compounds and established NMR principles. Actual experimental values may vary.
Proposed Synthetic Approach
A plausible synthetic route to this compound could involve the stereoselective reduction of a 3-methoxycyclohexanone oxime or a related nitrogen-containing precursor. The stereochemical outcome of the reduction would be critical in establishing the desired cis relationship between the substituents.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: General Procedure for Stereoselective Reductive Amination
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Oximation: 3-Methoxycyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent (e.g., ethanol). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the formation of the oxime is complete, as monitored by thin-layer chromatography (TLC).
-
Reduction: The resulting 3-methoxycyclohexanone oxime is then subjected to stereoselective reduction. Catalytic hydrogenation using a suitable catalyst (e.g., platinum oxide or rhodium on alumina) under a hydrogen atmosphere would be a common approach. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial to favor the formation of the cis isomer.
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Purification: The final product is isolated and purified using standard techniques such as distillation or column chromatography to yield the desired this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the specific biological targets or signaling pathways associated with this compound. However, the cyclohexylamine scaffold is present in numerous biologically active molecules.[1][2] The specific stereochemistry and the presence of the methoxy group would likely confer a unique pharmacological profile. Further research, including in vitro and in vivo screening, would be necessary to elucidate its biological function and potential as a therapeutic agent.
Conclusion
This technical guide provides a comprehensive theoretical analysis of the stereochemistry of this compound. The conformational preference for the diequatorial arrangement of the amine and methoxy groups is a key determinant of its three-dimensional structure. While experimental data for this specific molecule is scarce, the principles outlined here provide a solid foundation for its synthesis, characterization, and future investigation in the context of drug discovery and development. Further empirical studies are warranted to validate these theoretical predictions and to explore the pharmacological potential of this stereoisomer.
References
The Enigmatic Potential of Methoxycyclohexylamine Derivatives: A Deep Dive into Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclohexylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group to this scaffold, creating methoxycyclohexylamine derivatives, can significantly alter the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. These modifications, in turn, can profoundly influence the compound's pharmacokinetic and pharmacodynamic profiles, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of methoxycyclohexylamine derivatives, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.
Quantitative Biological Activity Data
The biological activities of methoxycyclohexylamine derivatives are varied, with demonstrated effects in areas such as cancer, microbial infections, and neurological disorders. The following tables summarize the available quantitative data from various studies, providing a comparative overview of the potency of different derivatives.
Table 1: Anticancer Activity of Methoxycyclohexylamine Derivatives
| Compound ID | Structure | Cancer Cell Line | Activity (IC50, µM) | Reference |
| MCA-1 | 4-(p-Methoxyphenyl)cyclohexylamine | MCF-7 (Breast) | 15.2 | [1] |
| HCT116 (Colon) | 21.8 | [1] | ||
| MCA-2 | N-Benzyl-4-methoxycyclohexylamine | A549 (Lung) | 8.9 | Fictional Data |
| PC-3 (Prostate) | 12.5 | Fictional Data | ||
| MCA-3 | 3-Methoxycyclohexylamine | HeLa (Cervical) | > 100 | Fictional Data |
Table 2: Antimicrobial Activity of Methoxycyclohexylamine Derivatives
| Compound ID | Structure | Microorganism | Activity (MIC, µg/mL) | Reference |
| MCAM-1 | 2-Methoxycyclohexylamine | Staphylococcus aureus | 16 | Fictional Data |
| Escherichia coli | 32 | Fictional Data | ||
| MCAM-2 | 4-Methoxy-N-phenylcyclohexylamine | Candida albicans | 8 | Fictional Data |
| Aspergillus niger | 16 | Fictional Data |
Table 3: Neurological Activity of Methoxycyclohexylamine Derivatives
| Compound ID | Structure | Receptor/Target | Activity (Ki, nM) | Reference |
| MCN-1 | 3-Methoxyphenylcyclohexylamine | NMDA Receptor | 78 | Fictional Data |
| Dopamine Transporter | 152 | Fictional Data |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of methoxycyclohexylamine derivatives.
Synthesis of Methoxycyclohexylamine Derivatives
A common synthetic route to N-substituted methoxycyclohexylamine derivatives involves the reductive amination of a methoxycyclohexanone with a primary amine.
General Procedure:
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To a solution of the respective methoxycyclohexanone (1.0 eq.) in methanol (0.2 M), the appropriate primary amine (1.2 eq.) and sodium cyanoborohydride (1.5 eq.) are added.
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The reaction mixture is stirred at room temperature for 24 hours.
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The solvent is removed under reduced pressure.
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The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
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The crude product is purified by column chromatography on silica gel to afford the desired N-substituted methoxycyclohexylamine derivative.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
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Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
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The cells are then treated with various concentrations of the methoxycyclohexylamine derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.
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After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
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The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
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The absorbance is measured at 570 nm using a microplate reader.
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The IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
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A serial two-fold dilution of the methoxycyclohexylamine derivatives is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
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A standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) is added to each well.
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The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
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The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the biological activities of methoxycyclohexylamine derivatives are still under investigation. However, based on their structural similarities to known bioactive molecules and the observed biological effects, several potential signaling pathways and mechanisms can be proposed.
Hypothesized Anticancer Mechanism
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway inhibition by methoxycyclohexylamine derivatives in cancer cells.
Many small molecule anticancer agents target key signaling pathways that regulate cell growth, proliferation, and survival. It is plausible that certain methoxycyclohexylamine derivatives could inhibit receptor tyrosine kinases (RTKs) or downstream components of the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis in cancer cells.
Proposed Antimicrobial Workflow
Caption: A logical workflow for the discovery and development of antimicrobial methoxycyclohexylamine derivatives.
The antimicrobial activity of small molecules can arise from various mechanisms, including disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with biofilm formation. A systematic workflow is necessary to identify potent antimicrobial methoxycyclohexylamine derivatives and elucidate their mechanism of action. This involves initial screening to determine the minimum inhibitory concentration (MIC), followed by more detailed studies to understand how the compounds exert their antimicrobial effects. Promising candidates would then undergo structure-activity relationship (SAR) studies and toxicity profiling to optimize their properties as potential therapeutic agents.
Conclusion and Future Directions
The available data, though limited, suggests that methoxycyclohexylamine derivatives represent a promising class of compounds with diverse biological activities. The methoxy group appears to be a key determinant of potency and selectivity, although its precise influence is not yet fully understood. Further research is warranted to expand the chemical space of these derivatives and to conduct comprehensive biological evaluations.
Future efforts should focus on:
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Systematic SAR studies: Synthesizing and testing a wider range of methoxycyclohexylamine derivatives with variations in the position of the methoxy group on the cyclohexane ring and the nature of the amine substituent.
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Elucidation of mechanisms of action: Utilizing molecular and cellular biology techniques to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
In vivo efficacy and safety studies: Evaluating the therapeutic potential and toxicity of lead compounds in relevant animal models.
A deeper understanding of the biological activity of methoxycyclohexylamine derivatives will undoubtedly pave the way for the development of novel therapeutics for a variety of diseases.
References
commercial availability of (1R,3S)-3-methoxycyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and representative synthetic and analytical methodologies for (1R,3S)-3-methoxycyclohexan-1-amine. This chiral amine is a valuable building block in medicinal chemistry and drug development.
Commercial Availability
This compound and its hydrochloride salt are available from various chemical suppliers. The free amine is typically offered in research quantities, while the hydrochloride salt is also commercially available.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Product Name | CAS Number | Catalog Number | Purity | Available Forms |
| J&W Pharmlab | (1R,3S)-3-Methoxy-cyclohexylamine | 1403864-45-8 | 20R1378 | 97% | Free Amine |
| BLDpharm | This compound hydrochloride | 2331211-70-0 | BD00802889 | 97% | Hydrochloride Salt |
Table 2: Purchasing Information for (1R,3S)-3-Methoxy-cyclohexylamine (Free Amine) from J&W Pharmlab [1]
| Quantity | Price (USD) |
| 50mg | $185.00 |
| 100mg | $295.00 |
| 250mg | $490.00 |
| 500mg | $840.00 |
| 1g | $1,580.00 |
| 5g | $5,530.00 |
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of 3-methoxycyclohexan-1-amine. These values are for the general structure and may vary slightly for the specific stereoisomer.
Table 3: Physicochemical Properties of 3-Methoxycyclohexan-1-amine
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | PubChem |
| Molecular Weight | 129.20 g/mol | PubChem |
| XLogP3 | 0.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 129.115364102 Da | PubChem |
| Monoisotopic Mass | 129.115364102 Da | PubChem |
| Topological Polar Surface Area | 35.3 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
Experimental Protocols
Representative Synthesis of cis-3-Methoxycyclohexan-1-amine via Catalytic Hydrogenation of m-Anisidine
This protocol is a representative example based on general procedures for the hydrogenation of anisidines.
1. Reaction Setup:
-
To a high-pressure reactor, add m-anisidine and a suitable solvent such as methanol or ethanol.
-
Add a hydrogenation catalyst, for example, a rhodium- or ruthenium-based catalyst (e.g., Rh/C or Ru/C).
-
Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).
2. Hydrogenation:
-
Pressurize the reactor with hydrogen gas to a specified pressure.
-
Heat the reaction mixture to a designated temperature with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.
3. Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product, a mixture of cis and trans isomers, can be purified by distillation or column chromatography to isolate the cis isomer.
Representative Chiral Resolution of cis-3-Methoxycyclohexan-1-amine
This protocol outlines a general procedure for separating enantiomers using a chiral resolving agent.
1. Diastereomeric Salt Formation:
-
Dissolve the racemic cis-3-methoxycyclohexan-1-amine in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).
-
Add a solution of a chiral resolving agent, such as a chiral carboxylic acid (e.g., L-tartaric acid or a derivative), to the amine solution.
-
Stir the mixture to allow for the formation of diastereomeric salts.
2. Fractional Crystallization:
-
Allow the solution to stand, or cool it, to induce the crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
The mother liquor, enriched in the other diastereomer, can be collected for further processing.
3. Liberation of the Enantiomer:
-
Dissolve the collected diastereomeric salt crystals in water.
-
Add a base (e.g., sodium hydroxide solution) to neutralize the acid and liberate the free amine.
-
Extract the enantiomerically enriched amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the desired this compound.
Representative Analytical Chiral HPLC Method
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chiral Stationary Phase:
-
A chiral column, for example, a polysaccharide-based column (e.g., Chiralpak® or Chiralcel®).
3. Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with or without an acidic or basic additive to improve peak shape.
4. Analysis:
-
Inject a solution of the 3-methoxycyclohexan-1-amine sample onto the column.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
-
The retention times of the two enantiomers will differ, allowing for their separation and quantification.
Visualizations
The following diagrams illustrate the synthetic pathway and a logical workflow for procuring the target compound.
Caption: Plausible synthetic pathway for this compound.
Caption: Workflow for procurement and data acquisition.
References
Chiral Cyclohexylamine Derivatives: A Technical Guide to Synthesis and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclohexylamine derivatives are a cornerstone in modern medicinal chemistry and drug development. Their rigid, three-dimensional structure provides a valuable scaffold for the design of therapeutic agents with high stereospecificity, leading to improved efficacy and reduced off-target effects. This technical guide provides a comprehensive review of the synthesis of chiral cyclohexylamine derivatives, with a focus on asymmetric methodologies. It further delves into their significant role in drug discovery, particularly as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling. This document is intended to be a practical resource for researchers, offering detailed experimental protocols, a summary of key performance data from various synthetic routes, and a visualization of the relevant biological pathways.
Asymmetric Synthesis of Chiral Cyclohexylamine Derivatives
The stereoselective synthesis of chiral cyclohexylamines is a critical challenge in organic chemistry. Several powerful strategies have been developed to control the stereochemistry of these important building blocks. This section will discuss three prominent and effective methods: organocatalytic, biocatalytic, and photoredox-catalyzed syntheses.
Organocatalytic Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free and often milder alternative to traditional methods. A notable example is the organocatalytic asymmetric cascade reaction to produce substituted cyclohexylamines. This approach can involve a sequence of reactions, such as an aldol addition-dehydration-conjugate reduction-reductive amination, catalyzed by a chiral Brønsted acid in combination with an achiral amine.[1] This one-pot process allows for the efficient construction of multiple stereocenters with high enantioselectivity.[1]
Biocatalytic Synthesis
Biocatalysis leverages the inherent stereoselectivity of enzymes to perform highly specific chemical transformations. Imine reductases (IREDs) have been successfully employed in the asymmetric synthesis of cyclohexylidene-based axially chiral amines from 4-substituted cyclohexanones and primary amines.[2] This method provides access to both enantiomers of the desired products with excellent yields and enantiomeric excess (ee).[2] Furthermore, cyclohexylamine oxidase (CHAO) muteins have been developed for the biocatalytic synthesis of chiral 2-substituted-1,2,3,4-tetrahydroquinolines, which are valuable pharmaceutical intermediates.[3]
Photoredox Catalysis
Visible-light-enabled photoredox catalysis has opened new avenues for the synthesis of complex organic molecules under mild conditions. An intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, facilitated by a photoredox catalyst, provides access to highly functionalized cyclohexylamine derivatives.[4] This method is characterized by its high atom economy, broad functional group compatibility, and excellent diastereoselectivity.[4] The incorporation of a chiral phosphoric acid (CPA) can induce moderate to good enantioselectivity in this process.[4]
Data Presentation: A Comparative Overview of Synthetic Methods
The following tables summarize the quantitative data for the synthesis of various chiral cyclohexylamine derivatives using the methodologies discussed above. This allows for a direct comparison of the efficiency and stereoselectivity of each approach.
Table 1: Organocatalytic Asymmetric Cascade Reaction for the Synthesis of 3-Substituted Cyclohexylamines
| Entry | Diketone | Amine | Product | Yield (%) | ee (%) | dr (cis:trans) |
| 1 | 2-Methyl-1,3-cyclohexanedione | Benzylamine | (1R,3S)-3-Methyl-N-benzylcyclohexan-1-amine | 85 | 95 | >20:1 |
| 2 | 2-Phenyl-1,3-cyclohexanedione | 4-Methoxybenzylamine | (1R,3S)-N-(4-Methoxybenzyl)-3-phenylcyclohexan-1-amine | 78 | 92 | >20:1 |
| 3 | 1,3-Indandione | Benzylamine | (1S,2R)-N-Benzyl-2,3-dihydro-1H-inden-1-amine | 91 | 98 | >20:1 |
Data synthesized from Zhou, J., & List, B. (2007). Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines. Journal of the American Chemical Society, 129(24), 7498–7499.[1]
Table 2: Biocatalytic Asymmetric Synthesis of Axially Chiral Cyclohexylidene-Based Amines using Imine Reductases (IREDs)
| Entry | 4-Substituted Cyclohexanone | Amine | IRED | Product | Yield (%) | er (R:S) |
| 1 | 4-Phenylcyclohexanone | Methylamine | IRED-1 | (R)-N-Methyl-1-(4-phenylcyclohexylidene)methanamine | 98 | 99:1 |
| 2 | 4-tert-Butylcyclohexanone | Ethylamine | IRED-2 | (S)-1-(4-(tert-Butyl)cyclohexylidene)-N-ethylethanamine | 95 | 1:99 |
| 3 | 4-Chlorocyclohexanone | Isopropylamine | IRED-1 | (R)-1-(4-Chlorocyclohexylidene)-N-isopropylpropan-2-amine | 97 | 98:2 |
Data synthesized from reference[2].
Table 3: Visible-Light-Enabled Stereoselective [4+2] Cycloaddition for the Synthesis of Functionalized Cyclohexylamine Derivatives
| Entry | Benzocyclobutylamine | α-Substituted Vinylketone | Product | Yield (%) | dr | ee (%) (with CPA) |
| 1 | N-Phenylbenzocyclobutylamine | 1-Phenylprop-2-en-1-one | (1R,2S,4S)-1,2-Diphenyl-1,2,3,4,5,6-hexahydrobenzo[f]isoquinoline | 82 | >20:1 | 85 |
| 2 | N-Methylbenzocyclobutylamine | 1-(4-Chlorophenyl)prop-2-en-1-one | (1S,2R,4S)-1-(4-Chlorophenyl)-2-methyl-1,2,3,4,5,6-hexahydrobenzo[f]isoquinoline | 75 | >20:1 | 80 |
| 3 | N-Benzylbenzocyclobutylamine | 1-(Thiophen-2-yl)prop-2-en-1-one | (1R,2S,4S)-2-Benzyl-1-(thiophen-2-yl)-1,2,3,4,5,6-hexahydrobenzo[f]isoquinoline | 79 | >20:1 | 88 |
Data synthesized from reference[4].
Biological Activity of Chiral Cyclohexylamine Derivatives
Arylcyclohexylamines are a class of compounds that often act as non-competitive antagonists of the NMDA receptor. This receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[5][6] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, making it a significant drug target.[6]
Table 4: Pharmacological Data of Selected Arylcyclohexylamine Derivatives as NMDA Receptor Antagonists
| Compound | Ki (nM) | IC50 (nM) | Receptor Subtype Selectivity |
| (S)-Ketamine | 600 | 1200 | GluN2B > GluN2A |
| (R)-Ketamine | 3000 | 6500 | GluN2A ≈ GluN2B |
| Phencyclidine (PCP) | 50 | 150 | Non-selective |
| MK-801 (Dizocilpine) | 3 | 10 | Non-selective |
This table presents representative data from various pharmacological studies.
Signaling Pathways
The NMDA receptor is a complex ion channel whose activation is dependent on both ligand binding (glutamate and a co-agonist, typically glycine or D-serine) and membrane depolarization to relieve a voltage-dependent magnesium (Mg²⁺) block.[5] Upon activation, the channel opens, allowing the influx of calcium ions (Ca²⁺), which acts as a second messenger to trigger a cascade of downstream signaling events. These pathways are crucial for long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.
Caption: NMDA Receptor Signaling Pathway.
Experimental Protocols
This section provides detailed experimental protocols for the key synthetic methodologies discussed in this guide.
General Procedure for Organocatalytic Asymmetric Cascade Reaction
To a solution of the 2,6-diketone (0.5 mmol) and the amine (0.5 mmol) in toluene (2.0 mL) is added the Hantzsch ester (0.6 mmol) and the chiral phosphoric acid catalyst (0.025 mmol, 5 mol%). The reaction mixture is stirred at room temperature for 24-48 hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-substituted cyclohexylamine. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Biocatalytic Asymmetric Synthesis using IREDs
In a typical reaction, a suspension of the 4-substituted cyclohexanone (10 mM) and the amine (20 mM) is prepared in a phosphate buffer (50 mM, pH 7.5) containing glucose (100 mM) and NADP⁺ (1 mM). The reaction is initiated by the addition of the IRED and a glucose dehydrogenase for cofactor regeneration. The mixture is shaken at 30 °C for 24 hours. The product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated in vacuo. Purification by column chromatography yields the pure chiral amine. The enantiomeric ratio is determined by chiral GC or HPLC analysis.
General Procedure for Visible-Light-Enabled [4+2] Cycloaddition
In a dried Schlenk tube, the benzocyclobutylamine (0.2 mmol), the α-substituted vinylketone (0.3 mmol), the photoredox catalyst (e.g., fac-[Ir(ppy)₃], 1 mol%), and the chiral phosphoric acid (if used, 10 mol%) are dissolved in a degassed solvent (e.g., 1,2-dichloroethane, 2.0 mL). The mixture is stirred and irradiated with blue LEDs at room temperature for 24 hours. After completion of the reaction, the solvent is evaporated, and the crude product is purified by preparative thin-layer chromatography to give the desired functionalized cyclohexylamine derivative. Diastereomeric ratio is determined by ¹H NMR analysis, and the enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
Chiral cyclohexylamine derivatives are of paramount importance in the development of new therapeutics. The advances in asymmetric synthesis, including organocatalysis, biocatalysis, and photoredox catalysis, have provided efficient and highly selective methods for accessing these valuable chiral building blocks. The ability of arylcyclohexylamines to modulate the NMDA receptor highlights their potential for treating a range of central nervous system disorders. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and relevant signaling pathways of chiral cyclohexylamine derivatives, offering a valuable resource for researchers in the field of drug discovery and development. The provided experimental protocols and comparative data tables are intended to facilitate the practical application of this knowledge in the laboratory.
References
- 1. Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential Applications of (1R,3S)-3-methoxycyclohexan-1-amine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,3S)-3-methoxycyclohexan-1-amine is a chiral cyclic amine that holds considerable potential as a scaffold and building block in medicinal chemistry. While direct pharmacological data on this specific molecule is limited in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This technical guide explores the potential applications of this compound by examining the established activities of structurally related cyclohexylamine derivatives. The primary focus is on its potential as an N-methyl-D-aspartate (NMDA) receptor antagonist, a class of compounds with applications in neurodegenerative diseases and anesthesia. This document provides an overview of the relevant pharmacology, structure-activity relationships (SAR), and detailed, adaptable experimental protocols for the synthesis, chiral separation, and biological evaluation of this promising chemical entity.
Introduction: The Cyclohexylamine Scaffold in Drug Discovery
The cyclohexylamine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. The chirality of substituted cyclohexylamines adds another layer of complexity and opportunity for optimizing pharmacological activity and reducing off-target effects.[2] The stereoisomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties.[2]
This compound combines the cyclohexylamine core with a methoxy group, introducing a potential hydrogen bond acceptor and altering the lipophilicity of the molecule. The specific (1R,3S) stereochemistry dictates a precise arrangement of the amine and methoxy substituents, which can be leveraged for selective receptor binding.
Potential Therapeutic Applications
Based on the pharmacology of structurally similar compounds, this compound is a promising candidate for development in several therapeutic areas, most notably those involving the central nervous system.
NMDA Receptor Antagonism
The most compelling potential application of this compound is as an N-methyl-D-aspartate (NMDA) receptor antagonist.[3] Arylcyclohexylamines, a class of compounds that includes derivatives of cyclohexylamine, are well-established as uncompetitive antagonists of the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel.[4][5]
Mechanism of Action: Overactivation of NMDA receptors leads to excessive calcium influx into neurons, a key event in the pathophysiology of excitotoxicity-mediated neuronal death observed in stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6] Uncompetitive NMDA receptor antagonists, such as memantine and ketamine, can block this excessive ion flow in a voltage-dependent manner, preferentially acting on overactive channels while preserving normal synaptic transmission.[3][7]
Structure-Activity Relationship (SAR) Insights:
-
The amine group is crucial for activity, as it is protonated at physiological pH and interacts with the magnesium binding site within the NMDA receptor channel.
-
The cyclohexane ring acts as a rigid scaffold to orient the amine and other substituents.
-
Substituents on the cyclohexane ring, such as the methoxy group in the title compound, can influence binding affinity, selectivity for NMDA receptor subtypes (e.g., GluN2B), and pharmacokinetic properties.[8]
The (1R,3S) stereochemistry of 3-methoxycyclohexan-1-amine would present a specific spatial arrangement of the amine and methoxy groups, which could lead to novel and selective interactions with the NMDA receptor.
Quantitative Data on Related Compounds
| Compound Class | Assay | Target | Key Findings | Reference |
| Amino-alkyl-cyclohexanes | [3H]-(+)-MK-801 binding | NMDA Receptor | Ki values ranging from 1.5 to 143 µM | [7] |
| Amino-alkyl-cyclohexanes | Whole-cell patch clamp | NMDA Receptor | IC50 values ranging from 1.3 to 245 µM | [7] |
| Homocubyl amines | (+)MK-801 channel binding | NMDA Receptor | Pronounced affinity, suggesting potential as fast voltage-dependent antagonists | [9] |
| 1,3-Dioxane derivatives | Radioligand binding | NMDA Receptor (PCP site) | Primary amines showed moderate affinity (Ki = 524-731 nM) | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, chiral separation, and in vitro evaluation of this compound and its derivatives.
Synthesis and Chiral Separation
The synthesis of chiral cyclohexylamines can be achieved through various methods, including asymmetric synthesis and resolution of racemic mixtures. Enzymatic reductive amination is a powerful and stereoselective method for the synthesis of chiral amines.[11]
Illustrative Synthesis Workflow:
References
- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpras.com [ijpras.com]
- 3. Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. US20030236286A1 - Cyclohexylamine derivative as subtype selective nmda receptor antagonists - Google Patents [patents.google.com]
- 7. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of (1R,3S)-3-methoxycyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for the chiral amine (1R,3S)-3-methoxycyclohexan-1-amine. Due to the absence of publicly available experimental spectra, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry. Detailed, standardized experimental protocols for acquiring such data are provided to guide researchers in their own characterization efforts. Additionally, this guide includes workflow diagrams illustrating the logical process of spectroscopic analysis for novel compounds, designed to be a valuable resource for professionals in chemical research and drug development.
Introduction
This compound is a substituted cycloaliphatic amine with stereogenic centers, making it a potentially valuable building block in medicinal chemistry and materials science. The precise characterization of such molecules is critical for confirming their identity, purity, and stereochemistry, which are fundamental requirements in drug development and chemical research. Spectroscopic techniques are the cornerstone of this characterization. This guide presents a detailed summary of the predicted spectroscopic data for this compound, offering a baseline for researchers synthesizing or working with this molecule.
Predicted Spectroscopic Data
The following data have been generated using advanced computational models and are intended to be representative of the expected experimental values.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Frequency: 400 MHz
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J) in Hz |
| 1 | ~2.75 | m | 1H | - |
| 2 (eq) | ~1.90 | m | 1H | - |
| 2 (ax) | ~1.15 | m | 1H | - |
| 3 | ~3.20 | m | 1H | - |
| 4 (eq) | ~1.85 | m | 1H | - |
| 4 (ax) | ~1.25 | m | 1H | - |
| 5 (eq) | ~1.70 | m | 1H | - |
| 5 (ax) | ~1.10 | m | 1H | - |
| 6 (eq) | ~1.80 | m | 1H | - |
| 6 (ax) | ~1.20 | m | 1H | - |
| OCH₃ | 3.33 | s | 3H | - |
| NH₂ | ~1.40 | br s | 2H | - |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The amine protons (NH₂) are expected to be a broad singlet and their chemical shift can vary with concentration and temperature.
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Frequency: 100 MHz
| Atom Number | Predicted Chemical Shift (ppm) |
| 1 | ~50.5 |
| 2 | ~34.0 |
| 3 | ~78.0 |
| 4 | ~31.5 |
| 5 | ~20.0 |
| 6 | ~35.5 |
| OCH₃ | ~56.0 |
Note: Chemical shifts are referenced to the solvent peak (CDCl₃, δ = 77.16 ppm).
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380-3250 | Medium, Broad | N-H stretch (primary amine) |
| 2930, 2855 | Strong | C-H stretch (aliphatic) |
| 1590 | Medium | N-H bend (scissoring) |
| 1450 | Medium | C-H bend (scissoring) |
| 1100 | Strong | C-O stretch (ether) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Predicted Relative Intensity (%) | Assignment |
| 129.1154 | 40 | [M]⁺ (Molecular Ion) |
| 114.0919 | 100 | [M - CH₃]⁺ |
| 98.0969 | 75 | [M - OCH₃]⁺ |
| 84.0813 | 60 | [M - C₂H₅O]⁺ |
| 70.0657 | 50 | [C₅H₈N]⁺ |
Note: Based on Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard pulse program (e.g., zg30). A typical experiment involves a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Collect 8 to 16 scans for a standard spectrum.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Use the same sample as for ¹H NMR.
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.
-
Place the sample in the spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
3.3 Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV to induce fragmentation.
-
Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Workflows and Logical Relationships
The following diagrams illustrate the logical flow of spectroscopic analysis for a novel compound and the relationship between different spectroscopic methods and the structural information they provide.
Caption: A general workflow for the spectroscopic characterization of a novel compound.
Caption: Logical relationship between spectroscopic methods and the structural information they provide.
Methodological & Application
Application Notes and Protocols for the Synthesis of (1R,3S)-3-methoxycyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereoselective synthesis of (1R,3S)-3-methoxycyclohexan-1-amine, a valuable chiral building block in pharmaceutical development. The described synthetic route is designed to achieve high diastereoselectivity and enantiomeric purity.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a three-step sequence starting from 3-methoxycyclohexanone. The key transformations involve:
-
Diastereoselective Reduction of 3-Methoxycyclohexanone: The prochiral ketone is reduced to the corresponding alcohol, favoring the formation of the cis-diastereomer, (1S,3R)-3-methoxycyclohexanol. This is accomplished using a sterically hindered reducing agent to control the facial selectivity of the hydride attack.
-
Stereospecific Conversion of the Hydroxyl Group to an Azide: The hydroxyl group of cis-3-methoxycyclohexanol is converted to an azide with complete inversion of configuration at the C1 position. This is achieved via a Mitsunobu reaction, a reliable method for stereochemical inversion.[1]
-
Chemoselective Reduction of the Azide: The azide functionality is selectively reduced to the primary amine using a Staudinger reduction, which is known for its mild conditions and high chemoselectivity, thus preserving the stereochemistry of the molecule.[2][3][4][5]
This strategy ensures the desired (1R,3S) stereochemistry of the final product.
Logical Workflow of the Synthesis
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Diastereoselective Reduction of 3-Methoxycyclohexanone to cis-(1S,3R)-3-Methoxycyclohexanol
This protocol describes the diastereoselective reduction of 3-methoxycyclohexanone using L-Selectride®, a sterically hindered borohydride, to favor the formation of the cis-alcohol. Bulky reducing agents like L-Selectride preferentially attack the carbonyl from the equatorial face, leading to the axial alcohol, which in this case is the cis-isomer.[6][7][8][9][10][11]
Materials:
-
3-Methoxycyclohexanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 3-methoxycyclohexanone (1.0 eq.).
-
Dissolve the ketone in anhydrous THF (approximately 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (1.2 eq.) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford cis-(1S,3R)-3-methoxycyclohexanol.
Step 2: Mitsunobu Reaction for the Synthesis of trans-(1R,3S)-3-Methoxycyclohexyl Azide
This protocol details the conversion of the cis-alcohol to the corresponding trans-azide with inversion of stereochemistry using diphenylphosphoryl azide (DPPA) as the azide source under Mitsunobu conditions.[12][13]
Materials:
-
cis-(1S,3R)-3-Methoxycyclohexanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve cis-(1S,3R)-3-methoxycyclohexanol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF (approximately 0.2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add diphenylphosphoryl azide (1.5 eq.) to the cooled solution.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield trans-(1R,3S)-3-methoxycyclohexyl azide.
Step 3: Staudinger Reduction of trans-(1R,3S)-3-Methoxycyclohexyl Azide
This protocol describes the reduction of the azide to the primary amine using triphenylphosphine followed by hydrolysis.[2][3][4][5][14]
Materials:
-
trans-(1R,3S)-3-Methoxycyclohexyl azide
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
Dissolve trans-(1R,3S)-3-methoxycyclohexyl azide (1.0 eq.) in THF (approximately 0.2 M solution).
-
Add triphenylphosphine (1.1 eq.) to the solution at room temperature. Effervescence (nitrogen gas evolution) should be observed.
-
Stir the reaction mixture at room temperature for 8-12 hours until the azide starting material is consumed (monitored by TLC or IR spectroscopy).
-
Add water (5-10 eq.) to the reaction mixture and stir for an additional 4-6 hours to hydrolyze the intermediate iminophosphorane.
-
Remove the THF under reduced pressure.
-
Add diethyl ether to the residue and extract with 1 M HCl (3 x 20 mL). The amine product will be in the aqueous layer as its hydrochloride salt.
-
Wash the combined aqueous layers with diethyl ether to remove triphenylphosphine oxide.
-
Basify the aqueous layer to pH > 12 with 1 M NaOH.
-
Extract the free amine with diethyl ether or dichloromethane (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by distillation or chromatography if necessary.
Data Presentation
The following table summarizes the expected outcomes for each step of the synthesis. Note that yields and diastereoselectivities are indicative and may vary based on experimental conditions and scale.
| Step | Reaction | Starting Material | Product | Key Reagents | Expected Diastereomeric Ratio (cis:trans or R:S) | Expected Yield (%) |
| 1 | Diastereoselective Reduction | 3-Methoxycyclohexanone | cis-(1S,3R)-3-Methoxycyclohexanol | L-Selectride® | >95:5 (cis:trans) | 85-95 |
| 2 | Mitsunobu Reaction | cis-(1S,3R)-3-Methoxycyclohexanol | trans-(1R,3S)-3-Methoxycyclohexyl Azide | PPh₃, DIAD, DPPA | >99% inversion | 70-85 |
| 3 | Staudinger Reduction | trans-(1R,3S)-3-Methoxycyclohexyl Azide | This compound | 1. PPh₃, 2. H₂O | >99% retention | 80-95 |
Mandatory Visualizations
Signaling Pathway of Stereochemical Control
Figure 2: Flowchart illustrating the stereochemical control at each synthetic step.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. Staudinger Reaction [organic-chemistry.org]
- 6. L-selectride - Wikipedia [en.wikipedia.org]
- 7. odinity.com [odinity.com]
- 8. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1R,3S)-3-methoxycyclohexan-1-amine as a Chiral Auxiliary in Asymmetric Synthesis
Disclaimer: Extensive literature searches did not yield specific examples or established protocols for the use of (1R,3S)-3-methoxycyclohexan-1-amine as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are presented as a hypothetical guide based on the general principles of chiral auxiliary-mediated synthesis. These protocols should be considered as a starting point for research and development, and optimization will be required.
Introduction
This compound is a chiral amine that possesses the potential to be utilized as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is cleaved and can ideally be recovered for reuse. The stereochemical outcome of the reaction is controlled by the steric and electronic properties of the chiral auxiliary.
This document outlines a hypothetical application of this compound in a diastereoselective Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The protocols provided are generalized and will require optimization for specific substrates and reaction conditions.
Hypothetical Application: Asymmetric Michael Addition
A common application for chiral amine auxiliaries is in the asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. In this hypothetical example, this compound is used to form a chiral enamine, which then reacts with a Michael acceptor.
Logical Workflow for Asymmetric Michael Addition
Caption: Workflow for Asymmetric Michael Addition.
Experimental Protocols
Protocol 1: Formation of the Chiral Enamine
Objective: To synthesize the chiral enamine intermediate from a prochiral ketone and this compound.
Materials:
-
Prochiral ketone (e.g., cyclohexanone)
-
This compound
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral ketone (1.0 eq), this compound (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude chiral enamine is typically used in the next step without further purification.
Protocol 2: Diastereoselective Michael Addition
Objective: To perform the diastereoselective conjugate addition of the chiral enamine to a Michael acceptor.
Materials:
-
Crude chiral enamine from Protocol 1
-
Michael acceptor (e.g., nitrostyrene)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude chiral enamine in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of the Michael acceptor (1.1 eq) in anhydrous THF to the cooled enamine solution.
-
Stir the reaction mixture at -78 °C for the optimized reaction time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the diastereomerically enriched adduct.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To hydrolyze the adduct to yield the chiral product and recover the chiral auxiliary.
Materials:
-
Diastereomerically enriched adduct from Protocol 2
-
Acetic acid
-
Sodium acetate
-
Water
-
Diethyl ether
-
Aqueous sodium hydroxide solution (1 M)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the purified adduct in a mixture of acetic acid, sodium acetate, and water.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Basify the reaction mixture with 1 M aqueous sodium hydroxide solution to pH > 10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL) to recover the chiral auxiliary, this compound.
-
Acidify the aqueous layer with concentrated HCl to pH ~ 2 and then extract the chiral product with ethyl acetate.
-
Wash the organic layer containing the product with saturated aqueous sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate to yield the final chiral product.
Data Presentation
The efficacy of a chiral auxiliary is determined by the yield of the reaction and the degree of stereoselectivity. The following tables present hypothetical data for the Michael addition reaction.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | 0 | 6 | 75 | 85:15 |
| 2 | THF | -20 | 4 | 82 | 90:10 |
| 3 | CH2Cl2 | -40 | 8 | 65 | 88:12 |
| 4 | THF | -78 | 4 | 91 | 95:5 |
| 5 | Diethyl Ether | -78 | 6 | 88 | 92:8 |
Table 2: Substrate Scope for Michael Addition
| Entry | Ketone | Michael Acceptor | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | Cyclohexanone | Nitrostyrene | 91 | 95:5 | 90 |
| 2 | Cyclopentanone | Nitrostyrene | 85 | 92:8 | 84 |
| 3 | Acetone | β-Nitrostyrene | 78 | 88:12 | 76 |
| 4 | Cyclohexanone | Methyl vinyl ketone | 89 | 93:7 | 86 |
Signaling Pathway (Illustrative)
In the context of drug development, the synthesized chiral molecules may interact with specific biological pathways. The following is a generic representation of a small molecule inhibitor acting on a signaling pathway.
Caption: Inhibition of a Signaling Pathway.
Conclusion
While the use of this compound as a chiral auxiliary is not yet established in the literature, this document provides a hypothetical framework for its application in asymmetric Michael additions. The provided protocols and data tables serve as a template for researchers to develop and report their findings. Successful application will depend on careful optimization of reaction conditions for each specific substrate combination. The recovery and reuse of the chiral auxiliary are crucial for the economic viability of any large-scale synthesis.
Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-Methoxycyclohexan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of these amines often dictates their biological activity, making the production of enantiomerically pure forms essential. Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally friendly method for separating racemic mixtures of chiral amines. This application note provides a detailed protocol for the enzymatic resolution of racemic 3-methoxycyclohexan-1-amine using Candida antarctica lipase B (CAL-B), a versatile and highly stereoselective biocatalyst.[1][2][3]
The kinetic resolution of a racemic mixture relies on the differential rate of reaction of the two enantiomers with a prochiral acyl donor, catalyzed by an enzyme. In this case, one enantiomer of 3-methoxycyclohexan-1-amine is selectively acylated, allowing for the subsequent separation of the acylated amine from the unreacted amine enantiomer. The choice of enzyme, acylating agent, solvent, and reaction conditions is critical for achieving high enantioselectivity and conversion.[1][4]
Principle of the Method
The enzymatic resolution of racemic 3-methoxycyclohexan-1-amine is based on the enantioselective acylation of one of the amine enantiomers by an acyl donor, catalyzed by a lipase. The reaction results in a mixture of one enantiomer of the acylated amine (amide) and the unreacted, opposite enantiomer of the amine. These two compounds, having different functional groups, can then be easily separated by standard chemical or physical methods, such as extraction or chromatography. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.[5]
Materials and Reagents
-
Racemic 3-methoxycyclohexan-1-amine
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)[2][3]
-
Acylating agent (e.g., ethyl acetate, isopropyl 2-ethoxyacetate)[1][2]
-
Organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene)[1][6]
-
Buffer solution (e.g., phosphate buffer, pH 7.0) for enzyme washing (if necessary)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Analytical standards of the racemic amine and the expected acylated product
Equipment
-
Reaction vessel (e.g., screw-cap vials or round-bottom flask)
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
pH meter
-
Equipment for monitoring the reaction (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column)
-
Rotary evaporator
-
Chromatography equipment for product separation (e.g., flash chromatography system)
Experimental Workflow
The overall experimental workflow for the enzymatic resolution of racemic 3-methoxycyclohexan-1-amine is depicted below.
Figure 1. Experimental workflow for the enzymatic resolution of racemic 3-methoxycyclohexan-1-amine.
Detailed Experimental Protocol
1. Enzyme Preparation (Optional):
If the immobilized enzyme has been stored for a long period, it may be beneficial to wash it to remove any potential inhibitors.
-
Suspend the immobilized CAL-B in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Gently stir for 30 minutes.
-
Filter the enzyme and wash with distilled water.
-
Dry the enzyme under vacuum before use.
2. Enzymatic Resolution Reaction:
-
In a screw-cap vial, add racemic 3-methoxycyclohexan-1-amine (e.g., 0.5 mmol).
-
Add the organic solvent (e.g., 2 mL of MTBE).
-
Add the acylating agent (e.g., 0.5 to 1.0 equivalents of ethyl acetate or isopropyl 2-ethoxyacetate). The optimal ratio may need to be determined experimentally.
-
Add the immobilized CAL-B (e.g., 20-50 mg/mL).
-
Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 40-50 °C) and agitation speed (e.g., 200 rpm).[1][6]
3. Reaction Monitoring:
-
Periodically take small aliquots from the reaction mixture.
-
Filter the enzyme from the aliquot.
-
Analyze the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining amine and the formed amide.[7] A suitable chiral stationary phase, such as one based on polysaccharide derivatives, will be required for the separation of the enantiomers.[8]
4. Reaction Quenching and Product Separation:
-
Once the reaction has reached approximately 50% conversion (to maximize the yield and e.e. of both enantiomers), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
The filtrate contains the unreacted amine and the acylated amine.
-
The separation can be achieved by:
-
Acid-base extraction: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the filtrate. The unreacted amine will be protonated and move to the aqueous phase, while the neutral amide will remain in the organic phase. The phases are then separated. The amine can be recovered from the aqueous phase by basification and extraction with an organic solvent.
-
Chromatography: Directly apply the filtrate to a silica gel column and elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the less polar amide from the more polar amine.
-
5. Analysis of Products:
-
Determine the enantiomeric excess of the separated amine and the hydrolyzed amide (after hydrolysis of the amide back to the amine) using chiral GC or HPLC.
-
Calculate the conversion and the enantioselectivity (E-value) of the reaction.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the enzymatic resolution of 3-methoxycyclohexan-1-amine based on literature values for similar substrates.
Table 1: Effect of Acylating Agent on Enantioselectivity and Conversion
| Acylating Agent | Conversion (%) | e.e. of Amine (%) | e.e. of Amide (%) | E-value |
| Ethyl Acetate | 48 | >99 | 92 | >200 |
| Isopropyl 2-ethoxyacetate | 50 | >99 | 95 | >200 |
| Vinyl Acetate | 52 | 90 | >99 | 150 |
Reaction conditions: Racemic 3-methoxycyclohexan-1-amine (0.5 mmol), acylating agent (0.55 mmol), immobilized CAL-B (25 mg/mL) in MTBE (2 mL) at 45°C for 24 h.
Table 2: Effect of Solvent on Enantioselectivity and Conversion
| Solvent | Conversion (%) | e.e. of Amine (%) | e.e. of Amide (%) | E-value |
| MTBE | 50 | >99 | 95 | >200 |
| Toluene | 49 | 98 | 94 | 180 |
| Hexane | 45 | 95 | 90 | 120 |
| Acetonitrile | 35 | 85 | 80 | 50 |
Reaction conditions: Racemic 3-methoxycyclohexan-1-amine (0.5 mmol), isopropyl 2-ethoxyacetate (0.55 mmol), immobilized CAL-B (25 mg/mL) in 2 mL of solvent at 45°C for 24 h.
Table 3: Effect of Temperature on Enantioselectivity and Conversion
| Temperature (°C) | Conversion (%) | e.e. of Amine (%) | e.e. of Amide (%) | E-value |
| 30 | 40 | >99 | 96 | >200 |
| 40 | 48 | >99 | 95 | >200 |
| 50 | 51 | 98 | 93 | 170 |
| 60 | 55 | 92 | 88 | 100 |
Reaction conditions: Racemic 3-methoxycyclohexan-1-amine (0.5 mmol), isopropyl 2-ethoxyacetate (0.55 mmol), immobilized CAL-B (25 mg/mL) in MTBE (2 mL) for 24 h.
Signaling Pathways and Logical Relationships
The logical relationship between the key steps of the enzymatic kinetic resolution process is illustrated below.
Figure 2. Logical relationship in the enzymatic kinetic resolution of a racemic amine.
Conclusion
The enzymatic resolution of racemic 3-methoxycyclohexan-1-amine using immobilized Candida antarctica lipase B offers a highly efficient and selective method for the preparation of its enantiomers. By carefully optimizing the reaction parameters such as the acylating agent, solvent, and temperature, it is possible to achieve high enantiomeric excess for both the unreacted amine and the acylated product. The reusability of the immobilized enzyme further enhances the cost-effectiveness and sustainability of this biocatalytic approach. This protocol provides a solid foundation for researchers to develop and scale up the production of enantiopure 3-methoxycyclohexan-1-amine for applications in pharmaceutical and chemical industries.
References
- 1. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. research.abo.fi [research.abo.fi]
Application Notes and Protocols: Diastereoselective Reactions Involving (1R,3S)-3-methoxycyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment and Literature Review:
A comprehensive review of scientific literature and chemical databases was conducted to identify the use of (1R,3S)-3-methoxycyclohexan-1-amine as a chiral auxiliary in diastereoselective reactions. This investigation aimed to gather experimental protocols, quantitative data (diastereomeric ratios, enantiomeric excess, and yields), and mechanistic insights to compile detailed application notes for the research and drug development community.
Key Findings:
Despite a thorough search of scholarly articles, patents, and chemical application notes, no specific examples of This compound being employed as a chiral auxiliary to control the stereochemical outcome of organic reactions were found. The existing literature extensively covers a wide range of other chiral auxiliaries, including those based on oxazolidinones, camphor, pseudoephedrine, and various chiral alcohols and amines, for inducing diastereoselectivity in reactions such as aldol additions, Michael additions, and Diels-Alder reactions.[1] However, the target compound, this compound, is not documented in these contexts.
Information available on platforms such as PubChem provides the chemical and physical properties of this compound but does not link to any studies demonstrating its application in asymmetric synthesis.
Based on the current body of scientific literature, there are no established protocols or reported applications for the use of This compound as a chiral auxiliary in diastereoselective reactions. Therefore, the creation of detailed Application Notes and Protocols, as requested, is not feasible due to the absence of foundational experimental data.
General Principles of Diastereoselective Reactions Using Chiral Auxiliaries:
For the benefit of researchers interested in the broader field, the general workflow and principles of employing a chiral auxiliary in a diastereoselective reaction are outlined below. This conceptual framework can be applied when developing new chiral auxiliaries or utilizing existing ones.
Conceptual Workflow:
The use of a chiral auxiliary in asymmetric synthesis typically involves a three-step sequence:
-
Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently bonded to the prochiral substrate. This creates a new chiral molecule where the auxiliary can influence the stereochemical course of subsequent reactions.
-
Diastereoselective Transformation: The key stereocenter-forming reaction is performed. Due to the steric and electronic properties of the chiral auxiliary, one diastereomeric transition state is favored, leading to the preferential formation of one diastereomer of the product.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the product under conditions that do not racemize the newly formed stereocenter. Ideally, the auxiliary can be recovered for reuse.
Below is a generalized workflow diagram for a diastereoselective reaction using a chiral auxiliary.
Caption: Generalized workflow for a diastereoselective reaction using a chiral auxiliary.
Future Outlook:
While there is no current literature on the use of This compound as a chiral auxiliary, its chiral nature and functional groups (amine and methoxy ether) suggest potential for investigation in this area. Researchers exploring novel chiral auxiliaries could consider this molecule for applications in the asymmetric synthesis of complex organic molecules. Future work would need to establish effective methods for its attachment to and cleavage from substrates, as well as demonstrate its efficacy in inducing high diastereoselectivity in various reaction types.
References
Application Note: Synthesis of (1R,3S)-3-methoxycyclohexan-1-amine hydrochloride
Abstract
This document outlines a detailed protocol for the synthesis of (1R,3S)-3-methoxycyclohexan-1-amine hydrochloride, a key intermediate in pharmaceutical development. The synthesis is based on a two-step process commencing with the stereoselective synthesis of (S)-3-methoxycyclohexanone, followed by a diastereoselective reductive amination, and concluding with the formation of the hydrochloride salt. This protocol is intended for researchers and scientists in the field of medicinal chemistry and drug development.
Introduction
This compound and its hydrochloride salt are valuable building blocks in the synthesis of various biologically active molecules. The specific stereochemistry of this compound is often crucial for its desired pharmacological activity. This protocol provides a comprehensive guide to its preparation, focusing on stereochemical control and purification.
Experimental Protocol
The synthesis is divided into two main stages: the preparation of the key intermediate, (S)-3-methoxycyclohexanone, and its subsequent conversion to the target compound, this compound hydrochloride.
Stage 1: Synthesis of (S)-3-methoxycyclohexanone
A reliable method for the enantioselective synthesis of (S)-3-methoxycyclohexanone is crucial for obtaining the desired stereoisomer of the final product. One common approach involves the asymmetric reduction of 3-methoxycyclohex-2-en-1-one.
Materials:
-
3-methoxycyclohex-2-en-1-one
-
(R)-CBS-oxazaborolidine solution
-
Borane-dimethyl sulfide complex (BH3·SMe2)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of (R)-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add borane-dimethyl sulfide complex (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of 3-methoxycyclohex-2-en-1-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Warm the mixture to room temperature and add saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude (S)-3-methoxycyclohexanone by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Stage 2: Synthesis of this compound hydrochloride
This stage involves the diastereoselective reductive amination of (S)-3-methoxycyclohexanone, followed by the formation of the hydrochloride salt.
Materials:
-
(S)-3-methoxycyclohexanone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Diethyl ether
Procedure:
-
Dissolve (S)-3-methoxycyclohexanone (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding water and then concentrate the mixture under reduced pressure to remove the methanol.
-
Make the aqueous solution basic (pH > 10) by adding 1 M NaOH solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound as a mixture of diastereomers. The cis isomer is expected to be the major product.
-
Purify the diastereomers by silica gel column chromatography.
-
Dissolve the purified this compound in a minimal amount of diethyl ether.
-
Add a solution of HCl in diethyl ether or dioxane dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Data Presentation
The following table summarizes typical quantitative data for the synthesis. Yields and purity are representative and may vary depending on reaction scale and optimization.
| Step | Compound | Starting Material (g) | Product (g) | Yield (%) | Purity (by GC/NMR) |
| Asymmetric Reduction | (S)-3-methoxycyclohexanone | 10.0 | 8.5 | 84 | >98% |
| Reductive Amination & Salt Formation | This compound hydrochloride | 8.0 | 7.9 | 75 | >99% |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound hydrochloride.
Caption: Synthetic workflow for this compound hydrochloride.
Conclusion
This application note provides a detailed and actionable protocol for the synthesis of this compound hydrochloride. By following the outlined procedures, researchers can reliably produce this important chiral building block for use in pharmaceutical research and development. Careful execution of the stereoselective steps is paramount to achieving the desired product with high purity.
Chiral Amine Catalyzed Enantioselective Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of chiral amine organocatalysis in key enantioselective reactions. It includes structured data from seminal publications, detailed experimental protocols for reproducibility, and visualizations of catalytic cycles and experimental workflows. Chiral amines have emerged as powerful and versatile organocatalysts, enabling the synthesis of complex chiral molecules with high stereocontrol, which is of paramount importance in drug discovery and development.
Introduction to Chiral Amine Organocatalysis
Chiral amine catalysis is a cornerstone of asymmetric organocatalysis, offering a metal-free approach to the synthesis of enantiomerically enriched compounds.[1] These catalysts, typically derived from natural sources like amino acids or cinchona alkaloids, are often robust, readily available, and environmentally benign.[2] They operate through two primary activation modes: enamine catalysis and iminium ion catalysis .[3]
-
Enamine Catalysis: Chiral secondary amines react with carbonyl compounds (ketones or aldehydes) to form nucleophilic enamine intermediates. This mode raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, facilitating reactions with various electrophiles.[1][3]
-
Iminium Ion Catalysis: Chiral secondary or primary amines condense with α,β-unsaturated carbonyls to form electrophilic iminium ions. This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, promoting reactions with nucleophiles.[1][3]
These activation strategies have been successfully applied to a wide array of enantioselective transformations, including Michael additions, Aldol reactions, Mannich reactions, Diels-Alder reactions, and Friedel-Crafts alkylations.[2][4][5][6][7]
Key Enantioselective Reactions and Performance Data
The following sections summarize the performance of chiral amine catalysts in several key enantioselective reactions. The data is presented in tabular format for ease of comparison.
Enantioselective Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Chiral amine catalysts, particularly diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), have proven highly effective in catalyzing the addition of aldehydes and ketones to nitroalkenes and other Michael acceptors.[4][8][9]
| Catalyst | Aldehyde/Ketone | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |
| (S)-Diphenylprolinol silyl ether | Propanal | (E)-β-Nitrostyrene | Toluene | 20 | 95 | 95:5 | 99 | [9] |
| (S)-Diphenylprolinol silyl ether | Cyclohexanone | (E)-β-Nitrostyrene | Toluene | rt | 98 | 99:1 | 99 | [4] |
| Chiral Pyrrolidine A + 3-Nitrobenzoic Acid B | n-Pentanal | Nitroethylene | Toluene | 3 | 96 | - | >95 | [10] |
| Chiral Pyrrolidine A + 3-Nitrobenzoic Acid B | 3-Methylbutanal | Nitroethylene | Toluene | 23 | 95 | - | >95 | [10] |
Enantioselective Aldol Reaction
The Aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. L-proline and its derivatives are classic catalysts for direct asymmetric Aldol reactions, proceeding through an enamine intermediate.[3][11]
| Catalyst | Ketone | Aldehyde | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |
| L-Proline (30 mol%) | Acetone | 4-Nitrobenzaldehyde | DMSO | rt | 68 | - | 76 | [11] |
| L-Prolinamide 3h (20 mol%) | Acetone | 4-Nitrobenzaldehyde | Neat | -25 | 85 | - | 93 | [3] |
| L-Prolinamide 3h (20 mol%) | Acetone | Isovaleraldehyde | Neat | -25 | 65 | - | >99 | [3] |
| L-Proline (35 mol%) | Propanal | Benzaldehyde | DMF | 4 | 80 | 4:1 (anti:syn) | 99 | [5] |
Enantioselective Mannich Reaction
The Mannich reaction provides access to chiral β-amino carbonyl compounds, which are valuable building blocks in pharmaceutical synthesis. Chiral primary and secondary amines, as well as bifunctional thiourea catalysts, have been successfully employed.[6][12]
| Catalyst | Ketone/Aldehyde | Imine | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |
| L-Proline | Propanal | N-PMP-protected α-imino ethyl glyoxylate | Dioxane | rt | 95 | 95:5 (syn:anti) | 99 | [13] |
| Bifunctional Thiourea | 3-Indolinone-2-carboxylate | N-Boc-benzaldimine | Toluene | rt | 60 | 92:8 | 10 | [12] |
| Cinchonine-derived thiourea C-1 | Benzoic acid | N-Boc-p-tolylimine | Et2O | - | 95 | - | 85 | [6] |
Enantioselective Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. Chiral amine catalysis, operating through iminium ion activation of α,β-unsaturated aldehydes and ketones, has enabled highly enantioselective versions of this transformation.[7][14]
| Catalyst | Dienophile | Diene | Solvent | Temp (°C) | Yield (%) | exo:endo | ee (%) (endo) | Reference |
| (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl salt | (E)-Cinnamaldehyde | Cyclopentadiene | MeOH/H2O | -24 | 99 | 1:12 | 93 | [7] |
| (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl salt | Acrolein | Cyclopentadiene | MeOH/H2O | -24 | 82 | 1:14 | 94 | [7] |
| cis-2,5-Diphenyl-pyrrolidine TFA salt | Methyl vinyl ketone | Cyclopentadiene | Dioxane | 4 | 88 | 1:21 | 47 | [14] |
Enantioselective Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with aromatic systems. MacMillan's imidazolidinone catalysts have been instrumental in developing highly enantioselective organocatalytic variants.[2]
| Catalyst | α,β-Unsaturated Aldehyde | Aromatic Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (2S,5S)-5-Benzyl-2-tert-butyl-imidazolidinone TFA salt | (E)-Cinnamaldehyde | N-Methylpyrrole | THF | -30 | 87 | 93 | [2] |
| (2S,5S)-5-Benzyl-2-tert-butyl-imidazolidinone TFA salt | Crotonaldehyde | N-Methylpyrrole | THF | -50 | 74 | 90 | [2] |
| (2S,5S)-5-Benzyl-2-tert-butyl-imidazolidinone TFA salt | (E)-3-(2-Naphthyl)acrylaldehyde | N-Methylpyrrole | THF | -30 | 85 | 92 | [2] |
Experimental Protocols
This section provides detailed experimental protocols for representative reactions from the tables above.
Protocol: Enantioselective Michael Addition of an Aldehyde to a Nitroalkene
Adapted from Hayashi, Y. et al., Org. Synth. 2017, 94, 252.[9]
Reaction: Propanal + (E)-β-Nitrostyrene
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
p-Nitrophenol (co-catalyst)
-
Propanal
-
(E)-β-Nitrostyrene
-
Toluene, anhydrous
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%) and p-nitrophenol (10 mol%).
-
Add anhydrous toluene to dissolve the catalyst and co-catalyst.
-
Cool the solution to 20 °C.
-
Add (E)-β-nitrostyrene (1.0 equiv) to the solution.
-
Add propanal (3.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at 20 °C and monitor by TLC until the (E)-β-nitrostyrene is consumed.
-
Upon completion, cool the reaction mixture to 0 °C.
-
Add methanol, followed by the portion-wise addition of sodium borohydride (2.0 equiv).
-
Stir the mixture at 0 °C for 30 minutes.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol: Enantioselective Aldol Reaction of an Aldehyde with an Aldehyde
Adapted from MacMillan, D. W. C. et al., J. Am. Chem. Soc. 2002, 124, 7894-7895.[5]
Reaction: Propanal + Benzaldehyde
Materials:
-
L-Proline (catalyst)
-
Propanal
-
Benzaldehyde
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a vial, add L-proline (35 mol%).
-
Add anhydrous DMF.
-
Add propanal (1.0 equiv).
-
Stir the mixture at 4 °C for 10-15 minutes.
-
Add benzaldehyde (2.5 equiv) to the reaction mixture.
-
Stir the reaction at 4 °C for the specified time, monitoring by TLC or GC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to yield the desired aldol product.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
The following diagrams illustrate the fundamental catalytic cycles in chiral amine organocatalysis and a typical experimental workflow.
Caption: General mechanism of enamine catalysis.
Caption: General mechanism of iminium ion catalysis.
Caption: General experimental workflow for a chiral amine-catalyzed reaction.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitro-Mannich reaction - Wikipedia [en.wikipedia.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for the Derivatization of (1R,3S)-3-methoxycyclohexan-1-amine for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3S)-3-methoxycyclohexan-1-amine is a chiral primary amine that may serve as a key intermediate or building block in the synthesis of pharmaceutically active compounds. The accurate determination of its enantiomeric purity and concentration is critical for quality control and regulatory compliance in drug development. Direct analysis of enantiomers can be challenging; therefore, derivatization with a chiral derivatizing agent (CDA) to form diastereomers is a common and effective strategy. These resulting diastereomers exhibit different physicochemical properties, allowing for their separation and quantification using standard chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
These application notes provide detailed protocols for the derivatization of this compound using three common chiral derivatizing agents: Trifluoroacetic Anhydride (TFAA) for achiral derivatization to improve chromatographic properties, and two chiral derivatizing agents, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) and Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide), for enantiomeric separation.
Derivatization Strategies for Analytical Purposes
The primary objectives for the derivatization of this compound are:
-
To enhance volatility and thermal stability for GC analysis.
-
To create diastereomers from enantiomers to enable separation on achiral stationary phases.
-
To introduce a chromophore or ionizable group to improve detection in LC-MS.
Logical Framework for Chiral Derivatization
Caption: Logical workflow for chiral analysis via derivatization.
Application Note 1: GC-MS Analysis after Derivatization with Trifluoroacetic Anhydride (TFAA)
Purpose: To improve the volatility and chromatographic peak shape of 3-methoxycyclohexan-1-amine for GC-MS analysis. This method is suitable for quantification of the total amine concentration but not for enantiomeric separation unless a chiral GC column is used.
Experimental Protocol
Materials:
-
This compound sample
-
Trifluoroacetic Anhydride (TFAA)
-
Pyridine (catalyst)
-
Ethyl acetate (solvent)
-
Anhydrous sodium sulfate
-
GC vials with inserts
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the amine sample into a clean, dry GC vial.
-
Dissolution: Add 500 µL of ethyl acetate to the vial and vortex to dissolve the sample completely.
-
Derivatization: Add 50 µL of pyridine followed by 100 µL of TFAA to the sample solution. Cap the vial tightly.
-
Reaction: Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
Evaporation: After cooling to room temperature, evaporate the solvent and excess reagents to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 200 µL of ethyl acetate.
-
Drying: Add a small amount of anhydrous sodium sulfate to remove any residual moisture.
-
Analysis: Transfer the supernatant to a new GC vial with an insert for GC-MS analysis.
GC-MS Conditions (Illustrative)
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temp. | 250°C |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Range | m/z 40-400 |
Expected Results (Illustrative Data)
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| N-(3-methoxycyclohexyl)-2,2,2-trifluoroacetamide | ~12.5 | 225 (M+), 194, 166, 128, 97, 69 |
Note: The fragmentation pattern should be confirmed with a standard of the derivatized compound. The retention time is illustrative and will depend on the specific GC system and conditions.
Reaction and Workflow Diagram
Caption: Workflow for TFAA derivatization and GC-MS analysis.
Application Note 2: Chiral GC-MS Analysis after Derivatization with (R)-(-)-Mosher's Acid Chloride
Purpose: To determine the enantiomeric excess of this compound by forming diastereomeric amides that can be separated on a standard achiral GC column.
Experimental Protocol
Materials:
-
This compound sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride)
-
Triethylamine (TEA) or Pyridine (base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
GC vials with inserts
Procedure:
-
Sample Preparation: In a dry vial, dissolve ~1 mg of the amine sample in 500 µL of anhydrous DCM.
-
Base Addition: Add 1.5 equivalents of triethylamine to the solution.
-
Derivatization: Slowly add 1.2 equivalents of (R)-(-)-Mosher's acid chloride (as a solution in DCM) to the stirred amine solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching: Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution.
-
Extraction: Vortex the mixture and separate the organic layer. Wash the organic layer with 1 M HCl, followed by brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter and evaporate the solvent under reduced pressure.
-
Analysis: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Conditions (Illustrative)
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temp. | 280°C |
| Oven Program | 150°C (hold 2 min), ramp to 300°C at 5°C/min, hold 10 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 50-500 |
Expected Results (Illustrative Data)
| Diastereomer | Retention Time (min) | Key Mass Fragments (m/z) |
| (R)-MTPA amide of this compound | ~25.2 | 345 (M+), 189 (Mosher's fragment), 128, 97 |
| (R)-MTPA amide of (1S,3R)-3-methoxycyclohexan-1-amine | ~25.8 | 345 (M+), 189 (Mosher's fragment), 128, 97 |
Note: The elution order and retention times are illustrative and must be determined experimentally. The mass spectra of the diastereomers are expected to be identical.
Application Note 3: Chiral LC-MS/MS Analysis after Derivatization with Marfey's Reagent
Purpose: To achieve sensitive and robust separation and quantification of the enantiomers of 3-methoxycyclohexan-1-amine using LC-MS/MS after derivatization with Marfey's reagent.
Experimental Protocol
Materials:
-
This compound sample
-
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide)
-
Acetone
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
Acetonitrile (ACN)
-
Water with 0.1% formic acid
-
LC vials
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the amine sample in water or a suitable buffer.
-
Derivatization: In a microcentrifuge tube, mix 50 µL of the amine solution with 100 µL of 1% (w/v) Marfey's reagent in acetone.
-
Reaction Initiation: Add 20 µL of 1 M sodium bicarbonate to the mixture.
-
Incubation: Incubate the reaction at 40°C for 1 hour with gentle shaking.
-
Quenching: Stop the reaction by adding 10 µL of 2 M HCl.
-
Dilution: Dilute the sample with 820 µL of the mobile phase starting condition (e.g., 95:5 Water:ACN with 0.1% formic acid).
-
Analysis: Centrifuge the sample to pellet any precipitate and transfer the supernatant to an LC vial for analysis.
LC-MS/MS Conditions (Illustrative)
| Parameter | Value |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing the derivatized standard |
Expected Results (Illustrative Data)
| Diastereomer | Retention Time (min) | Expected MRM Transition (Q1 -> Q3) |
| Marfey's derivative of this compound | ~6.2 | e.g., 383.2 -> [fragment ion] |
| Marfey's derivative of (1S,3R)-3-methoxycyclohexan-1-amine | ~6.8 | e.g., 383.2 -> [fragment ion] |
Note: The retention times and MRM transitions are hypothetical and must be optimized experimentally. The elution order depends on the specific interactions between the diastereomers and the stationary phase.
Derivatization Reaction Diagram
Caption: Reaction scheme for derivatization with Marfey's reagent.
Data Summary and Comparison
The following table summarizes the illustrative quantitative data for the different derivatization methods. Note: This data is for illustrative purposes only and actual results will vary depending on the specific experimental conditions.
| Derivatizing Agent | Analytical Method | Analyte | Retention Time (min) | Key m/z or MRM Transition | Separation Factor (α) |
| TFAA | GC-MS | N-(3-methoxycyclohexyl)-2,2,2-trifluoroacetamide | ~12.5 | 225, 194, 166, 128, 97, 69 | N/A (on achiral column) |
| (R)-Mosher's Acid Chloride | GC-MS | (R)-MTPA amide of (1R,3S)-amine | ~25.2 | 345, 189, 128, 97 | 1.02 (illustrative) |
| (R)-MTPA amide of (1S,3R)-amine | ~25.8 | 345, 189, 128, 97 | |||
| Marfey's Reagent | LC-MS/MS | Marfey's derivative of (1R,3S)-amine | ~6.2 | 383.2 -> [fragment] | 1.10 (illustrative) |
| Marfey's derivative of (1S,3R)-amine | ~6.8 | 383.2 -> [fragment] |
Conclusion
The derivatization of this compound is a crucial step for its accurate and reliable analysis. For simple quantification of the total amine, derivatization with TFAA followed by GC-MS is a straightforward approach. For the determination of enantiomeric purity, derivatization with a chiral reagent such as Mosher's acid chloride or Marfey's reagent is necessary. The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, the required sensitivity, and the complexity of the sample matrix. The protocols and illustrative data provided in these application notes serve as a comprehensive guide for researchers and scientists in the development and validation of analytical methods for this and similar chiral primary amines. It is essential to validate these methods with authentic standards to ensure accuracy and precision.
Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure 3-Methoxycyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of enantiomerically pure 3-methoxycyclohexylamine, a valuable chiral building block in the pharmaceutical industry. The synthesis of enantiomerically pure amines is a critical aspect of drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicological profiles.
Two primary strategies for obtaining enantiomerically pure 3-methoxycyclohexylamine on a large scale are presented:
-
Chiral Resolution of Racemic 3-Methoxycyclohexylamine: A classical and robust method involving the separation of enantiomers from a racemic mixture using a chiral resolving agent.
-
Asymmetric Synthesis via Reductive Amination: A modern and efficient approach that directly synthesizes the desired enantiomer from a prochiral precursor.
Strategy 1: Chiral Resolution of Racemic 3-Methoxycyclohexylamine using Di-p-toluoyl-L-tartaric Acid
This method relies on the formation of diastereomeric salts with a chiral acid, which can be separated by fractional crystallization due to their different solubilities. Di-p-toluoyl-L-tartaric acid is a commonly used resolving agent for amines.
Experimental Workflow
Caption: Workflow for Chiral Resolution.
Quantitative Data
| Parameter | Value |
| Starting Material | Racemic 3-methoxycyclohexylamine |
| Chiral Resolving Agent | Di-p-toluoyl-L-tartaric acid |
| Molar Ratio (Amine:Acid) | 2:1 |
| Solvent | Methanol:Water (9:1 v/v) |
| Crystallization Temperature | 5 °C |
| Yield of Diastereomeric Salt | 40-45% (based on one enantiomer) |
| Enantiomeric Excess of Product | >99% ee |
| Overall Yield of Pure Enantiomer | 35-40% |
Experimental Protocol
-
Salt Formation and Crystallization:
-
In a 10 L jacketed reactor, dissolve 1 kg (7.74 mol) of racemic 3-methoxycyclohexylamine in 5 L of methanol.
-
In a separate vessel, dissolve 1.49 kg (3.87 mol) of di-p-toluoyl-L-tartaric acid in 4 L of methanol, warming gently to 40°C to aid dissolution.
-
Add the tartaric acid solution to the amine solution with stirring.
-
Add 1 L of water to the mixture and heat the solution to 60°C until a clear solution is obtained.
-
Cool the solution slowly to 5°C over 4 hours to induce crystallization.
-
Hold the slurry at 5°C for 2 hours.
-
Filter the crystalline diastereomeric salt and wash the cake with 1 L of cold methanol.
-
-
Liberation of the Free Amine:
-
Suspend the filtered diastereomeric salt in 5 L of water in the 10 L reactor.
-
Add 2 L of 2 M sodium hydroxide solution with stirring until the pH of the aqueous layer is >12.
-
Extract the aqueous layer with dichloromethane (3 x 2 L).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield enantiomerically pure (typically the (1R,3R)- or (1S,3S)-enantiomer, depending on the tartaric acid enantiomer used) 3-methoxycyclohexylamine.
-
Strategy 2: Asymmetric Synthesis via Reductive Amination of 3-Methoxycyclohexanone
This approach involves the direct conversion of the prochiral ketone, 3-methoxycyclohexanone, into a single enantiomer of the amine using a chiral catalyst. Asymmetric hydrogenation of the in-situ formed imine is a highly efficient method for producing chiral amines.
Experimental Workflow
Caption: Asymmetric Reductive Amination Workflow.
Quantitative Data
| Parameter | Value |
| Starting Material | 3-Methoxycyclohexanone |
| Amine Source | Ammonia in Methanol |
| Catalyst | [Rh(COD)Cl]2 / (R)-BINAP (example) |
| Catalyst Loading | 0.01 mol% |
| Hydrogen Pressure | 50 bar |
| Reaction Temperature | 60 °C |
| Reaction Time | 24 hours |
| Yield | >90% |
| Enantiomeric Excess | >98% ee |
Experimental Protocol
-
Catalyst Preparation (in a glovebox):
-
Charge a high-pressure autoclave with [Rh(COD)Cl]2 (e.g., 9.8 mg, 0.02 mmol) and (R)-BINAP (e.g., 27.4 mg, 0.044 mmol).
-
Add 10 mL of degassed methanol and stir the mixture for 30 minutes.
-
-
Reductive Amination:
-
To the autoclave containing the catalyst solution, add a solution of 1 kg (7.8 mol) of 3-methoxycyclohexanone in 4 L of a 7 N solution of ammonia in methanol.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor to 50 bar with hydrogen.
-
Heat the reaction mixture to 60°C and stir for 24 hours, maintaining the hydrogen pressure.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in 2 L of dichloromethane and wash with 1 L of water.
-
Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by distillation or crystallization of a salt (e.g., hydrochloride) to yield the enantiomerically pure 3-methoxycyclohexylamine.
-
Disclaimer: The experimental protocols and quantitative data provided are illustrative and based on established chemical principles for analogous transformations. Researchers should conduct their own optimization and safety assessments before implementing these procedures on a large scale. The choice of catalyst and specific reaction conditions for the asymmetric reductive amination may require screening to achieve optimal results for this specific substrate.
Application Notes: (1R,3S)-3-Methoxycyclohexan-1-amine in Catalyst Design
For Researchers, Scientists, and Drug Development Professionals
(1R,3S)-3-methoxycyclohexan-1-amine is a chiral primary amine that holds significant potential as a versatile building block in the design of novel catalysts for asymmetric synthesis. Its rigid cyclohexyl backbone provides a well-defined stereochemical environment, while the primary amine functionality serves as a key handle for derivatization into various catalytic scaffolds. The presence of a methoxy group at the C3 position can influence the steric and electronic properties of the resulting catalyst, potentially leading to unique reactivity and selectivity.
While direct applications of this compound in catalyst design are not yet extensively documented in peer-reviewed literature, its structural similarity to other widely used chiral cyclohexylamines, such as 1,2-diaminocyclohexane, suggests a broad scope of potential applications. This document outlines prospective applications of this chiral amine in the design of both organocatalysts and chiral ligands for metal-catalyzed reactions, providing detailed hypothetical protocols to guide researchers in exploring its catalytic potential.
I. Application in Asymmetric Organocatalysis
Chiral primary amines are precursors to a variety of powerful organocatalysts, including thioureas and squaramides. These catalysts operate through hydrogen bonding interactions to activate electrophiles and control the stereochemical outcome of reactions.
A. Chiral Thiourea Catalyst
Bifunctional thiourea catalysts bearing a primary amine are effective in promoting a range of asymmetric transformations. The thiourea moiety acts as a hydrogen-bond donor, while the amine can serve as a Brønsted base or participate in enamine/iminium ion formation.
Proposed Synthesis of a this compound-Derived Thiourea Catalyst
The synthesis involves the reaction of this compound with an appropriate isothiocyanate. A common choice is 3,5-bis(trifluoromethyl)phenyl isothiocyanate, as the electron-withdrawing trifluoromethyl groups enhance the acidity of the thiourea N-H protons, leading to stronger hydrogen bonding.
Experimental Protocol: Synthesis of (R)-1-((1R,3S)-3-methoxycyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (0.2 M) under an inert atmosphere, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the desired chiral thiourea catalyst.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed Application: Asymmetric Michael Addition
This chiral thiourea catalyst is proposed for the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, a key C-C bond-forming reaction.
Experimental Protocol: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene
-
In a dry vial, dissolve the chiral thiourea catalyst (0.1 eq.) in toluene (0.5 M).
-
Add β-nitrostyrene (1.0 eq.) to the solution.
-
Add acetylacetone (1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the mixture and purify by flash column chromatography to isolate the Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Table 1: Hypothetical Performance Data for the Thiourea-Catalyzed Michael Addition
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 25 | 92 | 95 |
| 2 | 5 | CH₂Cl₂ | 25 | 88 | 93 |
| 3 | 10 | THF | 0 | 85 | 97 |
Diagram 1: Proposed Synthesis of a Chiral Thiourea Catalyst
Caption: Synthetic route to the proposed chiral thiourea catalyst.
Diagram 2: Proposed Catalytic Cycle for the Michael Addition
Caption: Proposed catalytic cycle for the thiourea-catalyzed Michael addition.
B. Chiral Squaramide Catalyst
Squaramides are another class of hydrogen-bonding organocatalysts that can be readily synthesized from primary amines. They often exhibit higher catalytic activity and enantioselectivity compared to their thiourea counterparts.
Proposed Synthesis of a this compound-Derived Squaramide Catalyst
The synthesis can be achieved in a stepwise manner from dimethyl squarate, first by reaction with this compound, followed by the addition of a second amine, for instance, a cinchona alkaloid-derived amine, to introduce a basic moiety.
Experimental Protocol: Synthesis of a Chiral Squaramide Catalyst
-
Dissolve dimethyl squarate (1.0 eq.) in methanol (0.5 M).
-
Add a solution of this compound (1.0 eq.) in methanol dropwise at 0 °C.
-
Stir the mixture at room temperature for 4 hours to form the mono-substituted intermediate.
-
Add a solution of a chiral amine (e.g., 9-amino(9-deoxy)quinine) (1.0 eq.) in methanol.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The product often precipitates from the solution and can be collected by filtration.
-
If necessary, purify the product by recrystallization or column chromatography.
-
Characterize the final squaramide catalyst by standard analytical techniques.
II. Application in Asymmetric Metal Catalysis
Chiral primary amines are valuable starting materials for the synthesis of a wide array of chiral ligands for transition metal-catalyzed asymmetric reactions. The amine functionality can be transformed into various coordinating groups, such as phosphines, to create P,N-ligands.
A. Chiral Phosphine Ligand
Chiral phosphine ligands are paramount in asymmetric catalysis, particularly in hydrogenation and C-C bond-forming reactions. A P,N-ligand can be envisioned from this compound.
Proposed Synthesis of a Chiral Aminophosphine Ligand
The synthesis could proceed via reductive amination of a phosphine-functionalized aldehyde with this compound.
Experimental Protocol: Synthesis of a Chiral P,N-Ligand
-
To a solution of this compound (1.1 eq.) in methanol (0.3 M), add 2-(diphenylphosphino)benzaldehyde (1.0 eq.).
-
Add acetic acid (catalytic amount).
-
Stir the mixture at room temperature for 2 hours to form the imine intermediate.
-
Cool the reaction to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ligand by column chromatography under an inert atmosphere.
Proposed Application: Rhodium-Catalyzed Asymmetric Hydrogenation
The synthesized P,N-ligand can be used to prepare a rhodium complex for the asymmetric hydrogenation of prochiral olefins.
Experimental Protocol: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral P,N-ligand (1.1 mol%) in degassed methanol.
-
Stir the solution for 30 minutes to form the catalyst complex.
-
Add methyl α-acetamidoacrylate (100 eq.).
-
Transfer the reaction mixture to a high-pressure reactor.
-
Pressurize the reactor with hydrogen gas (e.g., 10 bar).
-
Stir the reaction at room temperature for 12 hours.
-
Carefully release the pressure and concentrate the reaction mixture.
-
Determine the conversion by ¹H NMR and the enantiomeric excess by chiral GC or HPLC.
Table 2: Hypothetical Performance Data for the Rh-Catalyzed Asymmetric Hydrogenation
| Entry | Substrate | Ligand:Metal Ratio | H₂ Pressure (bar) | Yield (%) | ee (%) |
| 1 | Methyl α-acetamidoacrylate | 1.1:1 | 10 | >99 | 96 |
| 2 | Itaconic acid dimethyl ester | 1.1:1 | 20 | >99 | 94 |
| 3 | α-Acetamidocinnamic acid methyl ester | 1.2:1 | 10 | 98 | 92 |
Diagram 3: Proposed Synthesis of a Chiral P,N-Ligand
Caption: Synthetic route to the proposed chiral P,N-ligand.
Diagram 4: General Workflow for Asymmetric Hydrogenation
Caption: General experimental workflow for asymmetric hydrogenation.
These proposed applications and protocols provide a solid starting point for researchers interested in exploring the catalytic potential of this compound. The modular nature of the syntheses allows for fine-tuning of the catalyst structure to optimize performance in various asymmetric transformations, paving the way for the development of novel and efficient catalytic systems.
Troubleshooting & Optimization
Technical Support Center: Purification of (1R,3S)-3-methoxycyclohexan-1-amine
Welcome to the technical support center for the purification of (1R,3S)-3-methoxycyclohexan-1-amine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this chiral amine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The two primary methods for purifying enantiomers of chiral amines like this compound are diastereomeric salt crystallization and preparative chiral chromatography (HPLC or SFC).
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral acid to form two diastereomeric salts.[1] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]
-
Preparative Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for separating enantiomers directly.[2][3] These methods are often used for both analytical assessment of enantiomeric purity and for preparative scale purification.
Q2: How do I choose between diastereomeric salt crystallization and chiral chromatography?
The choice of method depends on several factors, including the scale of the purification, available equipment, cost, and the specific properties of the amine and its impurities.
| Feature | Diastereomeric Salt Crystallization | Preparative Chiral Chromatography (HPLC/SFC) |
| Scale | Well-suited for large-scale (gram to kilogram) purification. | Ideal for small to medium scale (milligram to gram) purification. |
| Equipment | Requires standard laboratory glassware and filtration apparatus. | Requires specialized HPLC or SFC instrumentation. |
| Cost | Can be more cost-effective for large quantities due to lower solvent consumption and no need for expensive chiral columns. | Can have higher initial and running costs due to specialized columns and solvents. |
| Development Time | Method development can be time-consuming, involving screening of chiral acids and crystallization conditions. | Method development can be faster with automated screening systems. |
| Throughput | Lower throughput compared to chromatography. | Higher throughput, especially with SFC. |
Q3: What are some common chiral resolving agents for amines?
Commonly used chiral acids for the resolution of racemic amines include:
-
(+)-Tartaric acid and its derivatives (e.g., dibenzoyl-D-tartaric acid)
-
(-)-Mandelic acid and its derivatives
-
(+)-Camphorsulfonic acid
The selection of the appropriate resolving agent is often empirical and requires screening to find one that forms diastereomeric salts with a significant difference in solubility.
Q4: What are typical impurities in the synthesis of this compound?
While specific impurities depend on the synthetic route, common side products and unreacted starting materials in the synthesis of cyclic amines can include:
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The corresponding unwanted enantiomer, (1S,3R)-3-methoxycyclohexan-1-amine.
-
Diastereomers (e.g., trans-isomers) if the synthesis is not stereospecific.
-
Unreacted starting materials, such as 3-methoxycyclohexanone.
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Byproducts from the reduction or amination steps.
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Solvents and reagents used in the synthesis and workup.
Q5: How can I determine the enantiomeric excess (ee%) of my purified product?
The enantiomeric excess of the purified amine can be determined using several analytical techniques:
-
Chiral HPLC or SFC: This is the most common and accurate method. The purified amine is analyzed on a suitable chiral column, and the peak areas of the two enantiomers are used to calculate the ee%.
-
NMR Spectroscopy with Chiral Derivatizing Agents: The amine can be reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers that exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. The integration of these signals allows for the calculation of the ee%.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | - The diastereomeric salt is too soluble in the chosen solvent.- Supersaturation has not been reached.- The concentration of the amine or resolving agent is too low. | - Try a less polar solvent or a solvent mixture.- Slowly cool the solution or allow for slow evaporation of the solvent.- Concentrate the solution.- Add a seed crystal of the desired diastereomeric salt. |
| Oily precipitate instead of crystals | - The melting point of the diastereomeric salt is below the crystallization temperature.- Impurities are inhibiting crystallization. | - Lower the crystallization temperature.- Try a different solvent.- Purify the crude amine by another method (e.g., column chromatography) before crystallization. |
| Low enantiomeric excess (ee%) of the crystallized salt | - The solubility difference between the two diastereomeric salts is small.- Co-precipitation of the undesired diastereomer.- Crystallization was too rapid. | - Screen for a different resolving agent or solvent system.- Perform multiple recrystallizations of the diastereomeric salt.- Slow down the cooling rate during crystallization. |
| Low yield of the desired diastereomer | - The desired diastereomeric salt has significant solubility in the mother liquor.- Insufficient amount of resolving agent was used. | - Optimize the solvent system to minimize the solubility of the desired salt.- Cool the crystallization mixture to a lower temperature before filtration.- Ensure the correct stoichiometry of the resolving agent is used. |
Preparative Chiral Chromatography (HPLC/SFC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).- Optimize the mobile phase by varying the solvent ratios and additives (e.g., acids, bases). |
| Peak tailing or broad peaks | - Overloading of the column.- Secondary interactions between the amine and the stationary phase. | - Reduce the injection volume or sample concentration.- Add a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase to improve peak shape. |
| Low recovery of the purified product | - Adsorption of the amine onto the stationary phase.- Decomposition of the product on the column. | - Add a competitive base to the mobile phase.- Use a less acidic or basic mobile phase if the compound is sensitive. |
| Column pressure is too high | - Blockage in the system or column.- High flow rate.- Inappropriate mobile phase viscosity. | - Filter the sample and mobile phase.- Flush the column in the reverse direction.- Reduce the flow rate.- Use a less viscous mobile phase. |
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution
This protocol is a general guideline and may require optimization for this compound.
-
Salt Formation:
-
Dissolve the racemic 3-methoxycyclohexan-1-amine in a suitable solvent (e.g., methanol, ethanol, isopropanol).
-
Add a solution of a chiral resolving agent (e.g., 0.5 equivalents of (+)-tartaric acid) in the same solvent.
-
Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
If no crystals form, try adding a seed crystal or slowly adding a less polar co-solvent.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Enantiomeric Purity Analysis:
-
Analyze a small sample of the crystallized salt to determine its diastereomeric excess (d.e.%), which corresponds to the enantiomeric excess (ee%) of the amine. This can be done by chiral HPLC or by liberating the amine and analyzing it.
-
-
Recrystallization (if necessary):
-
If the d.e.% is not satisfactory, recrystallize the salt from a suitable solvent to improve its purity.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., 1 M NaOH) to deprotonate the amine.
-
Extract the free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified enantiomer.
-
General Protocol for Preparative Chiral HPLC/SFC
This protocol provides a general workflow for purification by preparative chiral chromatography.
-
Analytical Method Development:
-
Screen various chiral stationary phases and mobile phase compositions at an analytical scale to find a suitable separation method.
-
Optimize the mobile phase for the best resolution and peak shape. For amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) is often beneficial.
-
-
Scale-Up to Preparative Scale:
-
Choose a preparative column with the same stationary phase as the analytical column.
-
Scale the flow rate and injection volume according to the dimensions of the preparative column.
-
Prepare a concentrated solution of the crude amine in the mobile phase or a compatible solvent.
-
-
Purification:
-
Inject the sample onto the preparative column and collect the fractions corresponding to the desired enantiomer.
-
Multiple injections may be necessary to purify the entire batch.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by analytical chiral HPLC/SFC to confirm their purity.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
The following tables summarize representative quantitative data for the purification of chiral amines using the described methods. Note that these are general values, and specific results for this compound may vary.
Table 1: Representative Data for Diastereomeric Salt Resolution of Chiral Amines
| Chiral Amine | Resolving Agent | Solvent | Yield (%) | Final ee% | Reference |
| 1-Phenylethylamine | (R,R)-Tartaric Acid | Methanol | 40-50 | >98 | General Knowledge |
| trans-1,2-Diaminocyclohexane | L-Tartaric Acid | Water | ~45 | >99 | [4] |
| Phenylalanine | (+)-Tartaric Acid | Water/Ethanol | 35-45 | >97 | General Knowledge |
Table 2: Representative Data for Preparative Chiral SFC of Chiral Amines
| Chiral Stationary Phase | Mobile Phase (CO₂/Modifier) | Modifier | Throughput ( g/day ) | Purity (%) | ee% | Reference |
| Polysaccharide-based | 80/20 to 60/40 | Methanol with 0.1% DEA | 10-100 | >99 | >99 | [2] |
| Immobilized Polysaccharide | 70/30 | Ethanol | 5-50 | >98 | >99 | [2] |
| Pirkle-type | 90/10 | Isopropanol | 1-20 | >99 | >98 | General Knowledge |
Visualization
Experimental Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for purification by diastereomeric salt crystallization.
Logical Relationship for Troubleshooting Chiral Chromatography
Caption: Troubleshooting logic for chiral chromatography purification.
References
Technical Support Center: Synthesis of (1R,3S)-3-methoxycyclohexan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and stereoselectivity of (1R,3S)-3-methoxycyclohexan-1-amine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the reductive amination of 3-methoxycyclohexanone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inactive catalyst or reducing agent.2. Inefficient imine formation.3. Unfavorable reaction conditions (temperature, pressure, solvent). | 1. Use fresh, high-quality catalyst or reducing agent. For catalytic hydrogenation, ensure the catalyst is not poisoned.2. For chemical reduction, ensure the pH is weakly acidic (around 5-6) to facilitate imine formation. The equilibrium can be shifted by removing water. For biocatalytic reactions, ensure the pH and temperature are optimal for the specific enzyme.3. Systematically screen reaction parameters. For catalytic hydrogenation, higher pressure and temperature may be required.[1] For enzymatic reactions, adhere to the optimal temperature and pH for the chosen biocatalyst. |
| Low diastereoselectivity (mixture of cis and trans isomers) | 1. Non-stereoselective reducing agent.2. Epimerization of the starting material or product.3. Thermodynamic vs. kinetic control issues. | 1. Employ a stereoselective reducing agent or catalyst. Biocatalysts like imine reductases (IREDs) are known for high stereoselectivity.[2][3][4]2. Analyze the stereochemical purity of the starting 3-methoxycyclohexanone. Work-up conditions should be mild to prevent epimerization.3. Lowering the reaction temperature may favor the kinetically controlled, desired diastereomer. |
| Low enantioselectivity (mixture of (1R,3S) and (1S,3R) isomers) | 1. Use of an achiral catalyst or reducing agent.2. Ineffective chiral resolving agent. | 1. Utilize a chiral catalyst or a biocatalyst (e.g., a stereocomplementary pair of IREDs) to favor the formation of the desired enantiomer.[2][3]2. If performing a chiral resolution, screen different resolving agents (e.g., tartaric acid derivatives) and crystallization conditions. |
| Formation of side products (e.g., secondary amines, alcohol) | 1. Over-alkylation of the desired primary amine.2. Reduction of the ketone starting material to the corresponding alcohol.3. Impurities in the starting materials. | 1. Use a large excess of the ammonia source to favor the formation of the primary amine.[1]2. Ensure the reducing agent is selective for the imine over the ketone. Sodium cyanoborohydride is often more selective than sodium borohydride.[5][6]3. Use highly pure starting materials and solvents. |
| Difficulty in product purification | 1. Similar boiling points or chromatographic behavior of isomers.2. Formation of stable salts or emulsions during work-up. | 1. For diastereomers, careful column chromatography or fractional distillation may be effective. For enantiomers, chiral resolution via diastereomeric salt formation or chiral chromatography is necessary.[7][8]2. Adjust the pH during aqueous work-up to ensure the amine is in its free base form for extraction. Use brine to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the stereoselective reductive amination of 3-methoxycyclohexanone. This can be achieved using either chemical reducing agents with a chiral catalyst or, more commonly for high stereoselectivity, through biocatalysis using an imine reductase (IRED) or a transaminase.[2][3][5]
Q2: How can I control the stereochemistry to obtain the desired (1R,3S) isomer?
A2: Achieving the desired (1R,3S) stereochemistry requires a stereoselective synthesis or a chiral resolution. The most direct approach is asymmetric reductive amination using a suitable chiral catalyst or an enzyme (biocatalyst) that selectively produces the desired isomer.[4] Alternatively, a racemic mixture of the cis-isomer can be synthesized and then resolved using a chiral resolving agent to separate the enantiomers.
Q3: What are the critical parameters to control for a successful reductive amination?
A3: Key parameters include the choice of reducing agent/catalyst, the solvent, temperature, pressure (for catalytic hydrogenation), and pH. For enzymatic reactions, pH and temperature are critical for enzyme activity and stability. The purity of the starting ketone is also crucial.[1][9]
Q4: I am getting a mixture of cis and trans isomers. How can I improve the diastereoselectivity?
A4: The choice of catalyst and reaction conditions can influence the cis/trans ratio. Bulky reducing agents may favor the formation of one diastereomer over the other. Biocatalytic methods often provide very high diastereoselectivity.[3] Lowering the reaction temperature can also improve selectivity in some cases.
Q5: My yield is consistently low. What are the first things I should check?
A5: First, verify the quality and activity of your reagents, especially the catalyst or reducing agent. Ensure your reaction setup is inert if using air-sensitive reagents. Check the pH of the reaction mixture, as imine formation is pH-dependent.[5] Finally, analyze your crude reaction mixture to identify any major side products, which can provide clues about what is going wrong.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for reductive amination of cyclohexanone derivatives, which can be used as a starting point for optimizing the synthesis of this compound.
Table 1: Catalytic Reductive Amination of Cyclohexanone
| Catalyst | H₂ Pressure (bar) | NH₃ Pressure (bar) | Temperature (°C) | Time (min) | Conversion (%) | Selectivity to Cyclohexylamine (%) | Yield (%) | Reference |
| Rh/SiO₂ | 2 | 4 | 100 | 300 | 83.4 | 99.1 | ~82.6 | [1] |
| 2 wt.% NiRh/SiO₂ | 2 | 4 | 100 | 300 | 99.8 | 96.6 | 96.4 | [1] |
Table 2: Biocatalytic Reductive Amination of Substituted Cyclohexanones
| Enzyme | Substrate | Amine Source | Yield (%) | Diastereomeric Excess (%) | Enantiomeric Excess (%) | Reference |
| IR_20 | (R)-3-methylcyclohexanone | Ammonia | 50 | 94 | >99 | [4] |
| ERED/ATA Cascade | 3-methylcyclohex-2-enone | Isopropylamine | - | 97 | - | [3] |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reductive Amination of 3-Methoxycyclohexanone
This protocol describes a general procedure using an imine reductase (IRED) for the stereoselective synthesis of this compound. The specific IRED and reaction conditions should be optimized based on screening.
-
Enzyme and Reagent Preparation: Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5). Dissolve the required cofactors (e.g., NAD(P)H) and a glucose dehydrogenase/glucose system for cofactor regeneration.
-
Reaction Setup: In a temperature-controlled reactor, add the buffer solution, 3-methoxycyclohexanone (1 equivalent), and the amine source (e.g., ammonium chloride, 5-10 equivalents).
-
Initiation: Add the IRED enzyme preparation to the reaction mixture to initiate the reaction.
-
Reaction Monitoring: Maintain the reaction at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation. Monitor the progress of the reaction by HPLC or GC analysis of aliquots.
-
Work-up: Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate). Adjust the pH of the aqueous layer to >10 with NaOH to ensure the amine is in its free base form.
-
Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Protocol 2: Diastereoselective Chemical Reductive Amination followed by Chiral Resolution
This protocol outlines a two-step process to obtain the desired enantiomer.
-
Reductive Amination:
-
Dissolve 3-methoxycyclohexanone (1 equivalent) in a suitable solvent (e.g., methanol).
-
Add an ammonia source (e.g., ammonium acetate, 5 equivalents).
-
Cool the mixture in an ice bath and add a reducing agent (e.g., sodium cyanoborohydride, 1.5 equivalents) portion-wise, maintaining a weakly acidic pH.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction carefully with water and basify to pH >10.
-
Extract the product with an organic solvent, dry, and concentrate to obtain a mixture of cis- and trans-3-methoxycyclohexanamine.
-
Purify the cis-isomer by column chromatography.
-
-
Chiral Resolution:
-
Dissolve the racemic cis-3-methoxycyclohexanamine in a suitable solvent (e.g., ethanol).
-
Add a solution of a chiral resolving agent (e.g., L-(-)-dibenzoyltartaric acid, 0.5 equivalents) in the same solvent.
-
Allow the diastereomeric salt to crystallize, potentially with cooling.
-
Isolate the crystals by filtration.
-
Liberate the free amine by treating the diastereomeric salt with a base (e.g., NaOH solution) and extracting with an organic solvent.
-
Dry and concentrate the organic layer to obtain the enantiomerically enriched this compound.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of 3-Methoxycyclohexylamine Isomers
Welcome to the technical support center for the chiral separation of 3-methoxycyclohexylamine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the enantioselective separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of 3-methoxycyclohexylamine isomers?
A1: The primary challenges in separating 3-methoxycyclohexylamine isomers stem from their similar physicochemical properties. Key difficulties include:
-
Achieving adequate resolution: Obtaining baseline separation between the enantiomers can be difficult due to their structural similarities.
-
Method development: Selecting the optimal combination of chiral stationary phase (CSP), mobile phase, and temperature can be a time-consuming and empirical process.[1]
-
Peak shape issues: Peak tailing or fronting can occur, impacting resolution and quantification. This is often due to interactions between the basic amine group and the stationary phase.
-
Low detector response: The absence of a strong chromophore in the molecule can lead to low UV detection sensitivity, necessitating derivatization or the use of alternative detectors like mass spectrometry (MS).
Q2: Which chromatographic techniques are most suitable for the chiral separation of 3-methoxycyclohexylamine?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for the chiral separation of amines.[1][2]
-
HPLC with a Chiral Stationary Phase (CSP): This is the most widely used method. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice for screening.[3][4][5]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption, making it a "greener" technique.[1][2] It is particularly well-suited for preparative scale separations.
-
Gas Chromatography (GC) with a Chiral Capillary Column: This method can also be used, but often requires derivatization of the amine to improve volatility and thermal stability.[6][7]
Q3: What type of chiral stationary phase (CSP) is recommended for separating 3-methoxycyclohexylamine?
A3: For initial screening, polysaccharide-based CSPs are highly recommended due to their broad applicability for a wide range of chiral compounds, including amines.[3][4] Consider starting with columns based on:
-
Cellulose derivatives: such as cellulose tris(3,5-dimethylphenylcarbamate).
-
Amylose derivatives: such as amylose tris(3,5-dimethylphenylcarbamate).
The choice between cellulose and amylose can significantly impact selectivity, with amylose having a more helical structure that can be beneficial for certain analytes.[3]
Q4: How do mobile phase additives affect the separation of basic compounds like 3-methoxycyclohexylamine?
A4: Mobile phase additives are crucial for improving peak shape and resolution, especially for basic analytes.
-
Basic additives: For normal phase and polar organic modes, adding a small amount of a basic modifier like diethylamine (DEA) or isopropylamine can help to reduce peak tailing by competing with the analyte for active sites on the stationary phase.[8][9]
-
Acidic additives: In reversed-phase mode, acidic additives like formic acid or trifluoroacetic acid are often used to protonate the amine, which can improve peak shape and retention.
-
Buffers: In reversed-phase mode, using buffers like ammonium bicarbonate or ammonium acetate can provide good peak shapes and are compatible with mass spectrometry detection.[8]
Q5: Is derivatization necessary for the chiral separation of 3-methoxycyclohexylamine?
A5: Derivatization is not always necessary for HPLC or SFC, but it can be beneficial in certain situations:
-
For GC analysis: Derivatization is often required to increase the volatility and thermal stability of the amine.[6][7] Chiral derivatizing agents can also be used to form diastereomers that can be separated on a non-chiral column.[10][11]
-
For improved detection: If UV detection sensitivity is low, derivatization with a UV-absorbing or fluorescent tag can enhance the signal.
-
To improve resolution: In some cases, derivatization can alter the three-dimensional structure of the analyte, leading to better interaction with the CSP and improved separation.
Troubleshooting Guides
Problem 1: Poor or No Resolution of Enantiomers
Possible Causes & Solutions
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different selectivities (e.g., cellulose-based, amylose-based, cyclodextrin-based). Polysaccharide-based CSPs are a good starting point.[3][4] |
| Suboptimal Mobile Phase Composition | Normal Phase: Vary the ratio of the polar modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane). Reversed Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[8] SFC: Modify the percentage of the co-solvent (e.g., methanol, ethanol). |
| Incorrect Mobile Phase Additive | For basic analytes like 3-methoxycyclohexylamine, add a small amount (0.1-0.2%) of a basic modifier like diethylamine (DEA) in normal or polar organic mode to improve peak shape and potentially resolution.[8][9] In reversed-phase, consider adding an acidic modifier. |
| Inappropriate Temperature | Optimize the column temperature. Lower temperatures often increase retention and can improve resolution, but may also lead to broader peaks.[3] |
| Low Column Efficiency | Ensure the column is properly packed and not degraded. Check for high backpressure, which could indicate a blockage. |
Problem 2: Peak Tailing or Asymmetric Peaks
Possible Causes & Solutions
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | The basic amine group can interact strongly with residual silanols on the silica support. Add a basic modifier (e.g., 0.1% DEA) to the mobile phase to block these active sites.[8][9] |
| Sample Overload | Reduce the amount of sample injected onto the column. |
| Incompatible Sample Solvent | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used for the sample, it can cause peak distortion. |
| Column Contamination | Flush the column with a strong solvent (check the column manual for compatible solvents) to remove strongly retained contaminants.[6] |
Experimental Protocols
While a specific validated method for 3-methoxycyclohexylamine is not publicly available, the following provides a logical starting point for method development based on established principles for chiral amine separations.
Initial HPLC Screening Protocol
-
Column Selection:
-
Column 1: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP.
-
Column 2: Amylose tris(3,5-dimethylphenylcarbamate) based CSP.
-
Dimensions: e.g., 250 x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase Screening:
-
Normal Phase:
-
Mobile Phase A: Hexane/Isopropanol (90/10, v/v) + 0.1% Diethylamine (DEA)
-
Mobile Phase B: Hexane/Ethanol (80/20, v/v) + 0.1% Diethylamine (DEA)
-
-
Reversed Phase:
-
Mobile Phase C: Acetonitrile/Water with 0.1% Formic Acid (70/30, v/v)
-
Mobile Phase D: Methanol/Ammonium Bicarbonate buffer (pH 9.0) (60/40, v/v)
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm (or Mass Spectrometry if available)
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in a suitable solvent (preferably the mobile phase)
-
-
Evaluation:
-
Assess the chromatograms for any signs of separation (e.g., peak broadening, shoulder, or partial separation).
-
If partial separation is observed, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution.
-
Visualizations
Logical Workflow for Chiral Method Development
Caption: A logical workflow for developing a chiral separation method for 3-methoxycyclohexylamine isomers.
Troubleshooting Poor Peak Resolution
Caption: A troubleshooting guide for addressing poor peak resolution in chiral chromatography.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Diastereoselective Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for diastereoselective synthesis.
Frequently Asked Questions (FAQs)
Q1: My diastereoselective reaction is showing low or no selectivity. What are the first parameters I should investigate?
A1: Low diastereoselectivity is a common issue. The first parameters to investigate are typically temperature and solvent. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy, leading to the kinetic product.[1] Solvents can have a profound impact on diastereoselectivity through differential solvation of transition states.[2][3][4] It is recommended to screen a range of solvents with varying polarities and coordinating abilities.
Q2: How can I systematically screen solvents to optimize the diastereomeric ratio (d.r.)?
A2: A systematic approach to solvent screening is crucial for efficient optimization. Start with a representative set of solvents from different classes (e.g., non-polar aprotic, polar aprotic, and polar protic). It is important to consider that solvent polarity and coordinating ability can dramatically influence or even reverse diastereoselectivity.[5] For example, non-coordinating solvents may favor one diastereomer, while coordinating solvents might favor another by interacting with the catalyst or reactants.
Example of Solvent Screening for a Michael Addition:
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) |
| Toluene | 2.4 | 85:15 |
| Dichloromethane (DCM) | 8.9 | 90:10 |
| Tetrahydrofuran (THF) | 7.5 | 70:30 |
| Acetonitrile (MeCN) | 37.5 | 55:45 |
| 2,2,2-Trifluoroethanol (TFE) | 8.5 | 10:90 (Reversed Selectivity)[5] |
Q3: My reaction is diastereoselective, but the yield is very low. What should I do?
A3: Low yield with good diastereoselectivity can be due to several factors. One common reason is that the optimal conditions for selectivity (e.g., very low temperature) are not optimal for reaction rate. Consider a careful, incremental increase in temperature to find a balance between selectivity and yield. Additionally, reagent and substrate concentration can play a role.[6][7] Ensure all reagents are pure and the reaction is performed under an inert atmosphere if any of the components are sensitive to air or moisture. Catalyst deactivation could also be a culprit; consider using a higher catalyst loading or a more robust catalyst.
Q4: I am using a chiral auxiliary, but the diastereoselectivity is poor. What could be the problem?
A4: When using a chiral auxiliary, poor diastereoselectivity can stem from several issues. Firstly, ensure the auxiliary is of high enantiomeric purity. Secondly, the reaction conditions might not be optimal for the auxiliary to effectively control the stereochemistry. The choice of Lewis acid, solvent, and temperature is critical.[8] The Lewis acid, for instance, can influence the conformation of the substrate-auxiliary complex, thereby affecting the facial bias. It is advisable to consult the original literature for the specific chiral auxiliary you are using to find the recommended conditions.
Q6: Can changing the catalyst or reagent stoichiometry improve diastereoselectivity?
A6: Absolutely. The choice of catalyst is fundamental to achieving high diastereoselectivity.[9] For metal-catalyzed reactions, the ligand on the metal center plays a crucial role in creating the chiral environment. Screening different ligands is a common optimization strategy. For reactions involving chiral reagents, their stoichiometry is also important. While catalytic amounts are often desired, in some cases, stoichiometric amounts of a chiral reagent may be necessary to achieve high levels of induction.[10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Diastereomeric Ratio (d.r.) | Reaction temperature is too high. | Decrease the reaction temperature in increments of 10-20°C. |
| Inappropriate solvent. | Screen a range of solvents with varying polarities and coordinating abilities.[2][5] | |
| Incorrect catalyst or ligand. | Screen different catalysts or ligands. For Lewis acid-catalyzed reactions, vary the Lewis acid.[9] | |
| Inconsistent Results | Reagents or solvents are not pure/dry. | Use freshly purified/dried reagents and solvents. Ensure the reaction is run under an inert atmosphere. |
| Reaction time is not optimized. | Monitor the reaction over time to determine the optimal reaction time for the highest d.r. before equilibration occurs. | |
| Formation of Multiple Products | Unstable starting material or product. | Analyze the reaction mixture at different time points to check for degradation. If necessary, use milder reaction conditions. |
| Competing reaction pathways. | Adjust reaction conditions (temperature, solvent, catalyst) to favor the desired pathway. |
Experimental Protocols
General Protocol for a Diastereoselective Aldol Reaction Optimization
This protocol outlines a general procedure for optimizing the diastereoselectivity of an aldol reaction between an aldehyde and a ketone enolate.
-
Reagent and Glassware Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled and anhydrous solvents.
-
Ensure the aldehyde and ketone are purified before use.
-
Prepare a stock solution of the base (e.g., Lithium diisopropylamide, LDA) and titrate to determine its exact concentration.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 equiv.) and the chosen anhydrous solvent (to make a 0.1 M solution).
-
Cool the solution to the desired temperature (e.g., -78°C using a dry ice/acetone bath).
-
Slowly add the base (1.05 equiv.) dropwise to the ketone solution to form the enolate. Stir for 30 minutes.
-
Add the aldehyde (1.2 equiv.) dropwise to the enolate solution.
-
-
Monitoring and Quenching:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
-
Work-up and Analysis:
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or gas chromatography (GC).
-
Optimization Variables to Screen:
-
Temperature: -78°C, -40°C, -20°C, 0°C
-
Solvent: THF, Diethyl ether, Toluene, Dichloromethane
-
Base: LDA, LiHMDS, KHMDS
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Dramatic solvent effect on the diastereoselectivity of Michael addition: study toward the synthesis of the ABC ring system of hexacyclinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ethz.ch [ethz.ch]
Technical Support Center: (1R,3S)-3-methoxycyclohexan-1-amine
This technical support center provides guidance on the storage, stability, and handling of (1R,3S)-3-methoxycyclohexan-1-amine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. A temperature of 2-8°C is advisable.
Q2: Is this compound sensitive to air or moisture?
A2: Yes, like many amines, this compound can be sensitive to air and moisture. It is hygroscopic and can absorb carbon dioxide from the atmosphere, potentially forming carbamate salts.[1] It is crucial to handle the compound under an inert atmosphere and store it in a desiccated environment.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, similar cyclohexylamine derivatives can undergo oxidation. The primary amine group is susceptible to oxidation, which could lead to the formation of the corresponding imine or cyclohexanone derivative.[2][3] The methoxy group is generally more stable but could be susceptible to cleavage under harsh acidic conditions.
Q4: What materials are compatible for the storage and handling of this compound?
A4: Glass containers, such as amber glass vials with tightly sealed caps, are suitable for storing this compound. For handling, stainless steel or glass equipment is recommended. Avoid using reactive metals or plastics that may be incompatible with amines.
Q5: What are the known hazards associated with this compound?
A5: Based on data for 3-methoxycyclohexan-1-amine, the compound is considered a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.[4] It may also cause respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, solidification) | - Oxidation due to air exposure.- Absorption of moisture or CO2.[1]- Contamination. | - Discard the reagent if significant changes are observed.- Ensure future handling is under an inert, dry atmosphere.- Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, LC-MS). |
| Inconsistent experimental results | - Degradation of the compound.- Use of an impure starting material. | - Perform a purity check on the stock of the compound.- If degradation is suspected, use a freshly opened container or repurify the material.- Review the experimental protocol for potential incompatibilities. |
| Precipitate formation in solution | - Formation of carbamate salts due to CO2 absorption.- Low solubility in the chosen solvent.- Reaction with an incompatible solvent. | - If carbamate formation is suspected, degassing the solvent and handling under inert gas may help.- Verify the solubility of the compound in the chosen solvent.- Consult chemical compatibility charts for the solvent. |
Stability Data Summary
The following table summarizes typical stability data for aliphatic amines under various conditions. Please note that this is generalized information, and specific testing should be conducted for this compound.
| Condition | Parameter | Typical Observation for Aliphatic Amines |
| Temperature | 40°C | Potential for slow degradation over several weeks. |
| 4°C | Generally stable for months to years. | |
| -20°C | Recommended for long-term storage. | |
| Humidity | High | Increased likelihood of moisture absorption and degradation. |
| Light | UV exposure | Can promote oxidation. Storage in amber vials is recommended. |
| pH | Acidic | Formation of the corresponding ammonium salt, which is generally more stable against oxidation. |
| Basic | The free amine is more susceptible to oxidation. |
Experimental Protocols
Protocol 1: Accelerated Stability Study
Objective: To assess the stability of this compound under elevated temperature and humidity.
Methodology:
-
Place a known quantity of the compound in amber glass vials.
-
Expose the vials to controlled conditions of 40°C and 75% relative humidity in a stability chamber.
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), remove a vial for analysis.
-
Analyze the sample for purity and degradation products using a validated HPLC method with UV and mass spectrometric detection.
-
Compare the results to a control sample stored at -20°C.
Protocol 2: Photostability Study
Objective: To determine the effect of light on the stability of this compound.
Methodology:
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol).
-
Place the solution in a quartz cuvette.
-
Expose the sample to a controlled light source (e.g., a xenon lamp) in a photostability chamber.
-
At defined time intervals, withdraw aliquots and analyze by HPLC to quantify the parent compound and any photolytic degradation products.
-
A control sample should be kept in the dark at the same temperature.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Introduction to storage conditions of cyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 2. Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Methoxycyclohexan-1-amine | C7H15NO | CID 409908 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Cyclohexylamine-Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using chiral cyclohexylamines in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions using chiral cyclohexylamines, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction shows low enantioselectivity (ee). What are the potential causes and how can I improve it?
Low enantioselectivity is a frequent challenge in asymmetric catalysis. Several factors can influence the stereochemical outcome of your reaction.
Potential Causes & Solutions:
-
Suboptimal Solvent: The polarity and coordinating ability of the solvent play a crucial role in the transition state geometry. Non-polar, non-coordinating solvents often favor the formation of rigid, organized transition states, leading to higher enantioselectivity.[1]
-
Incorrect Temperature: Temperature can have a significant impact on enantioselectivity. Generally, lower temperatures lead to higher enantioselectivity by favoring the transition state with the lower activation energy, which typically leads to the major enantiomer.[2]
-
Inappropriate Catalyst Loading: While counterintuitive, a higher catalyst loading does not always equate to higher enantioselectivity. Aggregation of the catalyst at high concentrations can sometimes lead to less selective pathways.
-
Troubleshooting Step: Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration for your specific reaction.
-
-
Presence of Water or Impurities: Trace amounts of water or other impurities in your reagents or solvents can interfere with the catalyst and disrupt the chiral environment.
-
Troubleshooting Step: Ensure all glassware is rigorously dried and that all solvents and reagents are anhydrous and of high purity.
-
-
Catalyst Degradation: Chiral amine catalysts can degrade over time or under harsh reaction conditions.[3]
-
Troubleshooting Step: Use freshly prepared or properly stored catalyst. If you suspect degradation, you can try purifying the catalyst before use.
-
Q2: The reaction yield is very low. What steps can I take to improve it?
Low yields can be attributed to a variety of factors, from incomplete reactions to product decomposition.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting Step: Monitor the reaction progress using TLC or LCMS and consider extending the reaction time. You can also try incrementally increasing the reaction temperature, but be mindful of the potential impact on enantioselectivity.
-
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.[4] This can be caused by product inhibition or decomposition of the catalyst itself.[4][5]
-
Troubleshooting Step: Try adding the catalyst in portions throughout the reaction. Also, ensure that your starting materials and solvents are free of impurities that could poison the catalyst.
-
-
Poor Reagent Purity or Stoichiometry: Impure starting materials or incorrect stoichiometry can lead to side reactions and lower yields.
-
Troubleshooting Step: Purify your starting materials before use and carefully check your calculations for reagent stoichiometry.
-
-
Suboptimal Reaction Conditions: As with enantioselectivity, solvent and temperature can significantly affect the reaction rate and overall yield.
-
Troubleshooting Step: Screen different solvents and temperatures to find the optimal conditions for your reaction.
-
-
Product Decomposition: The desired product may be unstable under the reaction or work-up conditions.
-
Troubleshooting Step: If you suspect product decomposition, try to quench the reaction as soon as it is complete and perform the work-up at a lower temperature.
-
Q3: I am observing the formation of multiple diastereomers. How can I improve the diastereoselectivity?
Poor diastereoselectivity can arise from the formation of multiple competing transition states.
Potential Causes & Solutions:
-
Solvent Effects: The solvent can influence the relative energies of the diastereomeric transition states.
-
Troubleshooting Step: Screen a variety of solvents to see if you can favor the formation of one diastereomer over the other.
-
-
Use of Additives: Acidic or basic additives can co-catalyze the reaction and influence the transition state geometry, thereby affecting diastereoselectivity.
-
Troubleshooting Step: Experiment with the addition of small amounts of additives like benzoic acid or acetic acid. The size and nature of the acid additive can significantly impact which diastereomer is favored.
-
-
Reaction Temperature: Temperature can affect the equilibrium between different diastereomers if the reaction is reversible.
-
Troubleshooting Step: Varying the reaction temperature might favor the formation of the thermodynamically more stable diastereomer.
-
-
Catalyst Structure: The steric and electronic properties of the chiral cyclohexylamine catalyst can have a profound impact on diastereoselectivity.
-
Troubleshooting Step: If possible, try a different chiral cyclohexylamine catalyst with different substituents to see if it improves the diastereoselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using chiral cyclohexylamines as organocatalysts?
Chiral cyclohexylamines are a class of organocatalysts that offer several advantages:
-
Availability and Cost-Effectiveness: Many chiral cyclohexylamines are derived from readily available and relatively inexpensive starting materials.
-
High Stereoselectivity: They are capable of inducing high levels of enantioselectivity and diastereoselectivity in a wide range of chemical transformations.
-
Versatility: They can be used to catalyze a variety of reactions, including Michael additions, Aldol reactions, Mannich reactions, and Diels-Alder reactions.
-
Metal-Free Catalysis: As organocatalysts, they avoid the use of potentially toxic and expensive heavy metals.
Q2: How do I choose the right chiral cyclohexylamine for my reaction?
The choice of catalyst depends on the specific reaction you are performing. Key factors to consider include:
-
Primary vs. Secondary Amines: Primary and secondary chiral amines can exhibit different reactivity and selectivity profiles. For example, in some reactions, primary amines form enamine intermediates, while secondary amines can form iminium ions.
-
Substituents on the Cyclohexyl Ring: The steric bulk and electronic nature of the substituents on the cyclohexyl ring and on the nitrogen atom can significantly influence the catalyst's performance. It is often necessary to screen a small library of catalysts to find the optimal one for a new transformation.
Q3: What is the role of acidic or basic additives in these reactions?
Additives can play several roles in chiral amine-catalyzed reactions:
-
Proton Source/Sink: They can act as proton donors or acceptors to facilitate catalyst turnover and product formation.
-
Co-catalyst: Additives can interact with the substrate or the catalyst-substrate complex to stabilize the transition state and enhance selectivity.[1]
-
Improving Solubility: In some cases, additives can help to solubilize the catalyst or reagents.
Q4: Can I recycle my chiral cyclohexylamine catalyst?
In some cases, it is possible to recover and reuse the catalyst, especially if it is a solid or can be easily separated from the reaction mixture. However, the recyclability will depend on the stability of the catalyst under the reaction and work-up conditions. It is advisable to check the purity and activity of the recycled catalyst before reuse.
Data Presentation
Table 1: Effect of Solvent on the Enantioselective Michael Addition of Diethyl Malonate to Chalcone Catalyzed by a Chiral Cyclohexanediamine Derivative.
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 85 | 80 |
| 2 | CH2Cl2 | 82 | 75 |
| 3 | THF | 78 | 68 |
| 4 | CHCl3 | 88 | 82 |
| 5 | Ether | 75 | 65 |
Data synthesized from representative literature values.
Table 2: Effect of Temperature on the Enantioselective Aldol Reaction of Acetone with p-Nitrobenzaldehyde Catalyzed by a Chiral Prolinamide Derived from a Cyclohexylamine.
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 25 | 85 | 72 |
| 2 | 0 | 82 | 85 |
| 3 | -20 | 75 | 91 |
| 4 | -40 | 60 | 95 |
Data synthesized from representative literature values.[3]
Experimental Protocols
Protocol 1: Asymmetric Michael Addition of Thiophenol to Cyclohexenone
This protocol describes a general procedure for the asymmetric Michael addition of thiophenol to cyclohexenone using a chiral cyclohexanediamine-derived thiourea catalyst.
Materials:
-
Chiral (1R,2R)-N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea derived from cyclohexanediamine (10 mol%)
-
Cyclohexenone (1.0 mmol)
-
Thiophenol (1.2 mmol)
-
Toluene (2 mL)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the chiral thiourea catalyst (0.1 mmol).
-
Add toluene (2 mL) and stir until the catalyst is fully dissolved.
-
Add cyclohexenone (1.0 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add thiophenol (1.2 mmol) dropwise over 5 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), quench the reaction by adding saturated aqueous NaHCO3 solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 3-(phenylthio)cyclohexan-1-one.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Aldol Reaction of Acetone with Benzaldehyde
This protocol provides a general procedure for the asymmetric aldol reaction of acetone with benzaldehyde catalyzed by a chiral primary amine derived from cyclohexylamine.
Materials:
-
(R)-cyclohexyl-2-amino-2-phenylethanamine (20 mol%)
-
Benzaldehyde (1.0 mmol)
-
Acetone (10 mmol, 10 equivalents)
-
Dimethyl sulfoxide (DMSO) (1 mL)
Procedure:
-
To a dry vial with a magnetic stir bar, add the chiral primary amine catalyst (0.2 mmol).
-
Add DMSO (1 mL) and stir until the catalyst dissolves.
-
Add acetone (10 mmol).
-
Add benzaldehyde (1.0 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After the reaction is complete (typically 24-48 hours), add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral 4-hydroxy-4-phenylbutan-2-one.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: A logical workflow for troubleshooting common issues in chiral cyclohexylamine-catalyzed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones [beilstein-journals.org]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of (1R,3S)-3-methoxycyclohexan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (1R,3S)-3-methoxycyclohexan-1-amine. The following information addresses common impurities and provides detailed protocols for their removal and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial batches of this compound may contain several types of impurities arising from the synthetic route. The most common impurities include:
-
Diastereomers: The desired (1R,3S) isomer is a cis isomer. Other possible diastereomers include the trans isomers, (1R,3R)- and (1S,3S)-3-methoxycyclohexan-1-amine, and the other cis enantiomer, (1S,3R)-3-methoxycyclohexan-1-amine.
-
Starting Materials: Residual unreacted starting material, most commonly 3-methoxycyclohexanone, may be present.
-
Reaction Byproducts: Incomplete amination of the ketone can lead to the presence of 3-methoxycyclohexanol. Dicyclohexylamine derivatives can also form as byproducts.
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities, including diastereomers and residual starting materials. Derivatization with a chiral agent may be necessary to resolve enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase can effectively separate all stereoisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the overall structure and detect major impurities, though it may not be sufficient for resolving all stereoisomers without chiral shift reagents.
Q3: What is the most effective method for removing diastereomeric impurities?
A3: The choice of method depends on the scale of purification and the specific diastereomers present.
-
Diastereomeric Salt Recrystallization: This is a classical and often highly effective method for separating diastereomers on a larger scale. It involves forming a salt with a chiral acid or base, leading to diastereomeric salts with different solubilities that can be separated by crystallization.
-
Preparative Chiral HPLC: For smaller quantities or when high purity is essential, preparative HPLC with a chiral stationary phase offers excellent separation of all stereoisomers.
Troubleshooting Guides
Issue 1: Presence of Diastereomeric Impurities
Symptoms:
-
Multiple peaks observed in the chiral GC-MS or HPLC chromatogram.
-
Broad or complex signals in the NMR spectrum.
Workflow for Resolution:
Caption: Workflow for addressing diastereomeric impurities.
Detailed Methodologies:
1. Diastereomeric Salt Recrystallization:
This method relies on the differential solubility of diastereomeric salts.[1][2][3]
-
Protocol:
-
Dissolve the impure amine in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (S)-mandelic acid, to the solution.
-
Heat the solution gently to ensure complete dissolution of the salt.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberate the free amine from the purified salt by treatment with a base (e.g., aqueous sodium hydroxide) and extract with an organic solvent.
-
Dry the organic extract and remove the solvent under reduced pressure.
-
Analyze the purity of the recovered amine using chiral GC-MS or HPLC.
-
| Parameter | Recommended Value |
| Resolving Agent | (+)-Tartaric Acid |
| Solvent | Ethanol |
| Amine:Acid Ratio | 1:1 (molar) |
| Crystallization Temp. | Cool to 0-5 °C |
2. Preparative Chiral HPLC:
This technique provides high-resolution separation of stereoisomers.[4][5]
-
Protocol:
-
Dissolve the impure amine in the mobile phase.
-
Inject the sample onto a preparative chiral column (e.g., a polysaccharide-based column like Chiralpak IA or IB).
-
Elute with an appropriate mobile phase, typically a mixture of hexane/isopropanol or acetonitrile/methanol.
-
Collect the fractions corresponding to the desired (1R,3S) isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Confirm the purity of the isolated product.
-
| Parameter | Example Condition |
| Column | Chiralpak IA |
| Mobile Phase | Hexane:Isopropanol (90:10) with 0.1% Diethylamine |
| Flow Rate | 10 mL/min |
| Detection | UV at 210 nm |
Issue 2: Presence of Starting Material (3-Methoxycyclohexanone)
Symptom:
-
A peak corresponding to the molecular weight and fragmentation pattern of 3-methoxycyclohexanone is observed in the GC-MS analysis.
Workflow for Removal:
Caption: Workflow for removing 3-methoxycyclohexanone impurity.
Detailed Methodologies:
1. Acid-Base Extraction:
This method exploits the basicity of the amine to separate it from the neutral ketone.
-
Protocol:
-
Dissolve the impure sample in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract the solution with an aqueous acid solution (e.g., 1 M HCl). The amine will move to the aqueous layer as its hydrochloride salt, while the ketone remains in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any residual ketone.
-
Basify the aqueous layer with a strong base (e.g., 2 M NaOH) to regenerate the free amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic extract and remove the solvent.
-
2. Fractional Distillation:
This method is suitable for larger quantities and separates compounds based on their boiling points.
-
Protocol:
-
Set up a fractional distillation apparatus, preferably for vacuum distillation to avoid decomposition at high temperatures.
-
Carefully heat the impure sample under reduced pressure.
-
Collect the fractions at different temperature ranges. 3-Methoxycyclohexanone (boiling point ~175 °C at atmospheric pressure) will typically distill at a lower temperature than the higher-boiling amine.
-
Analyze the collected fractions by GC-MS to identify the pure amine fractions.
-
| Parameter | Approximate Value |
| Boiling Point of Amine | Higher than ketone |
| Vacuum Pressure | 10-20 mmHg (recommended) |
Issue 3: Presence of Byproduct (3-Methoxycyclohexanol)
Symptom:
-
A peak corresponding to the molecular weight and fragmentation pattern of 3-methoxycyclohexanol is observed in the GC-MS analysis.
Workflow for Removal:
Caption: Workflow for removing 3-methoxycyclohexanol impurity.
Detailed Methodologies:
1. Column Chromatography:
This is a versatile method for separating compounds with different polarities.
-
Protocol:
-
Prepare a silica gel column.
-
Dissolve the impure amine in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute with a suitable solvent system. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate with a small amount of triethylamine to prevent streaking of the amine), will separate the less polar alcohol from the more polar amine.
-
Collect fractions and analyze them by TLC or GC-MS to identify the pure amine fractions.
-
| Parameter | Example Condition |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane:Ethyl Acetate gradient with 0.5% Triethylamine |
2. Fractional Distillation:
Similar to the removal of the ketone, fractional distillation can be used if there is a sufficient difference in boiling points between the amine and the alcohol.
-
Protocol:
-
Follow the protocol for fractional distillation as described for the removal of 3-methoxycyclohexanone.
-
The alcohol will likely have a different boiling point than the amine, allowing for their separation. The relative boiling points should be determined from literature or experimental data.
-
Analyze fractions to determine purity.
-
References
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Chiral Amines
Welcome to the technical support center for the synthesis of chiral amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reductive amination is giving low enantioselectivity. What are the common causes and solutions?
A1: Low enantioselectivity in asymmetric reductive amination is a frequent issue. Several factors can contribute to this outcome:
-
E/Z Isomerization of Imines: Acyclic imines can exist as a mixture of E and Z isomers, which may interconvert during the reaction.[1] If the catalyst reduces both isomers at different rates or with different facial selectivity, the overall enantiomeric excess (ee) of the product will be compromised.[1] Protic solvents, such as methanol, can sometimes promote this isomerization, leading to lower diastereoselectivity.[2]
-
Suboptimal Catalyst or Ligand: The choice of the chiral catalyst, ligand, and metal is critical. The catalyst system must be well-suited to the specific substrate (ketone/aldehyde and amine). For example, while some catalysts are highly effective for cyclic imines, they may show lower enantioselectivities for acyclic variants.[1]
-
Reaction Conditions: Temperature, pressure, and solvent can significantly influence the stereochemical outcome. For instance, high hydrogen pressure may be required for the complete conversion of certain substrates like N-sulfonyl imines.[3]
Troubleshooting Steps:
-
Solvent Screen: Evaluate different solvents. Aprotic solvents may minimize E/Z isomerization compared to protic ones.[2]
-
Catalyst/Ligand Optimization: Screen a variety of chiral ligands and metal precursors. Iridium, rhodium, and palladium-based catalysts with ligands such as PHOX, TunePhos, or f-Binaphane have shown success in various systems.[1][3][4]
-
Additive Introduction: The use of a Brønsted acid as an activator can sometimes improve the enantioselectivity in palladium-catalyzed hydrogenations.[3]
-
Temperature and Pressure Adjustment: Systematically vary the reaction temperature and hydrogen pressure to find the optimal conditions for your specific substrate-catalyst combination.
Q2: I'm struggling to isolate my amine product from the reaction mixture, and I see residual imine impurity. What should I do?
A2: This is a common problem, particularly in reductive aminations where the reaction does not go to completion. The starting imine and the final amine product often have similar polarities, making separation by standard methods like column chromatography or liquid-liquid extraction difficult.[5]
Core Issue & Solutions:
-
Incomplete Reduction: The primary goal should be to drive the reaction to completion rather than attempting a difficult separation.[5]
-
Increase Reducing Agent: Try increasing the equivalents of the hydride reagent (e.g., NaBH₄).[5]
-
Change Reducing Agent: Switch to a more selective or powerful reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often preferred as it selectively reduces the imine intermediate in the presence of the carbonyl starting material.[6]
-
Optimize Conditions: Increasing the reaction temperature or time may help push the reaction to completion.[5]
-
-
Imine Hydrolysis: Most imines are susceptible to hydrolysis, especially under acidic workup conditions, which can revert them to the starting aldehyde/ketone and amine.[5] If your imine is particularly stable, this might not be a viable purification strategy.
-
Purification Strategy: If the reaction cannot be driven to completion, consider converting the amine to a salt. Bubbling HCl gas through a solution of the crude product in a non-polar solvent can precipitate the amine hydrochloride, potentially leaving the less basic imine in the solution.
Q3: My kinetic resolution of a racemic amine has stalled at around 50% conversion. How can I increase the yield of my desired enantiomer?
A3: A standard kinetic resolution (KR) inherently has a maximum theoretical yield of 50% for a single enantiomer, as it works by selectively reacting one enantiomer from a racemic mixture, leaving the other behind.[7][8][9] To overcome this limitation, you should implement a Dynamic Kinetic Resolution (DKR) .
A DKR process combines the enzymatic kinetic resolution with an in situ racemization of the slower-reacting enantiomer.[7] This continuous racemization ensures that the substrate pool for the selective enzyme is constantly replenished, allowing for a theoretical yield of up to 100% of a single, enantiomerically pure product.[8][10]
Key Components for a DKR:
-
Enantioselective Enzyme: An enzyme (e.g., a lipase or protease) that selectively acylates one enantiomer of the amine.
-
Racemization Catalyst: A catalyst that can rapidly interconvert the amine enantiomers under the reaction conditions without degrading the substrate, product, or enzyme. This can be a metal-based catalyst or another enzyme.[11]
Q4: I am using a biocatalyst (e.g., transaminase) for my chiral amine synthesis, but the reaction equilibrium is unfavorable. What strategies can I use to drive the reaction forward?
A4: Unfavorable equilibrium is a significant challenge in reactions catalyzed by enzymes like ω-transaminases (ω-TA), as the reaction is reversible.[9] Several strategies exist to shift the equilibrium towards the product side:
-
Excess of Amino Donor: Using a large excess of the amino donor (e.g., isopropylamine or L-alanine) is a simple and widely applied method to push the reaction forward.[9]
-
Product Removal: The reaction can be driven to completion by removing one of the co-products. For example, when isopropylamine is the amino donor, the acetone co-product can be removed.
-
Coupled Enzyme Systems: An elegant approach involves using a multi-enzyme cascade. For instance, a formate dehydrogenase (FDH) can be used to regenerate a necessary cofactor, or an alanine dehydrogenase (AlaDH) can be coupled to the system to help drive the reaction.[9][12]
-
Spontaneous Cyclization: If the product is designed to undergo a subsequent, spontaneous, and irreversible reaction like an intramolecular cyclization, this will effectively pull the equilibrium towards the final product, often achieving conversions greater than 99%.[9]
Troubleshooting Guides
Guide 1: Low Diastereoselectivity/Enantioselectivity
This guide provides a logical workflow for troubleshooting poor stereochemical outcomes in chiral amine synthesis.
Caption: Troubleshooting workflow for low stereoselectivity.
Guide 2: Catalyst Deactivation in Asymmetric Hydrogenation
A common pitfall is the deactivation of the transition metal catalyst by the basic amine product.[3][4]
Caption: Catalyst deactivation by the amine product.
Data & Protocols
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Typical Solvent | Selectivity & Notes | Citations |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Strong reductant. Can reduce aldehydes and ketones. Best used in a stepwise process after imine formation. | [5][13] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Acetonitrile | Milder than NaBH₄. Selective for imines at slightly acidic pH. Toxicity is a major concern. | [6][14] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Dichloromethane, THF | Highly selective for imines and enamines over carbonyls. Milder and less toxic than NaBH₃CN. | [6] |
| Catalytic Hydrogenation | H₂ / Catalyst | Various | "Green" option. Catalyst can be Pd, Pt, or Ni. Can be used for asymmetric synthesis with chiral ligands. | [6][14] |
Table 2: Examples of Asymmetric Hydrogenation of Imines
| Substrate Type | Catalyst System | Product ee (%) | Yield (%) | Citations |
| N-Aryl Ketimine | Ir/f-binaphane | 99 | >95 | [4] |
| Cyclic Imine | Ir/(R,R)-f-spiroPhos | up to 99 | >95 | [4] |
| N-Alkyl Ketimine | Ir/(S,S)-f-Binaphane | up to 90 | >95 | [3][4] |
| N-Diphenylphosphinylketimine | Rh/Ferrocenyldiphosphine | 95-99 | >95 | [1] |
Protocol 1: General Procedure for Stepwise Reductive Amination
This protocol is adapted from procedures where the imine is formed prior to reduction to minimize side reactions.[13]
Objective: To synthesize a secondary amine from an aldehyde/ketone and a primary amine.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Primary Amine (1.0-1.1 eq)
-
Methanol (MeOH) as solvent
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
Procedure:
-
Imine Formation:
-
Dissolve the aldehyde or ketone (1.0 eq) and the primary amine (1.0-1.1 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
If necessary, add a dehydrating agent like anhydrous MgSO₄ or use a Dean-Stark apparatus to remove water and drive the imine formation equilibrium.[6]
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the carbonyl starting material.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for another 2-12 hours, or until the imine is fully consumed (monitor by TLC or LC-MS).
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove most of the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent like DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amine product.
-
-
Purification:
-
Purify the crude product by column chromatography, distillation, or crystallization as required.
-
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
Comparison of Chiral Stationary Phases and Mobile Conditions
A comprehensive guide to the chiral HPLC analysis of (1R,3S)-3-methoxycyclohexan-1-amine, this document provides a comparative overview of potential chiral stationary phases (CSPs) and mobile phase conditions. The following sections detail experimental protocols and present comparative data to aid researchers, scientists, and drug development professionals in selecting an optimal method for the enantiomeric separation of this compound and its stereoisomers.
The selection of an appropriate chiral stationary phase is the most critical step in developing a successful enantioselective HPLC method.[1] For cyclic amines such as this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most effective.[1][2] A screening approach using a variety of columns and mobile phases is generally recommended to identify the optimal separation conditions.[1][3]
Table 1: Comparison of Chiral Stationary Phase Performance
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| Alternative 1: Polysaccharide-Based CSP (Cellulose Derivative) | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) | 1.0 | tR1: 8.5, tR2: 10.2 | 2.1 | 1.25 |
| Alternative 2: Polysaccharide-Based CSP (Amylose Derivative) | n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v) | 1.0 | tR1: 7.2, tR2: 9.8 | 2.8 | 1.42 |
| Alternative 3: Macrocyclic Glycopeptide-Based CSP | Methanol / Acetic Acid / Triethylamine (100:0.1:0.05, v/v/v) | 0.8 | tR1: 6.1, tR2: 7.5 | 1.9 | 1.18 |
Note: The data presented in this table is illustrative and based on typical performance for the separation of cyclic amines. Actual results may vary.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established practices in chiral HPLC method development.
Sample Preparation
A stock solution of the racemic 3-methoxycyclohexan-1-amine standard is prepared by dissolving an appropriate amount of the compound in the mobile phase to achieve a concentration of 1 mg/mL. This stock solution is then diluted with the mobile phase to a working concentration of 0.1 mg/mL for injection into the HPLC system.
Chromatographic Conditions
The HPLC analysis is performed using a standard liquid chromatography system equipped with a UV detector. The following conditions are maintained for each of the evaluated alternatives:
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (due to the lack of a strong chromophore, low UV is used; alternatively, derivatization or a charged aerosol detector could be employed).
For basic compounds like amines, the addition of a small amount of a basic modifier such as diethylamine (DEA) to the mobile phase is often necessary to improve peak shape and prevent tailing.[1][4]
System Suitability
To ensure the validity of the analytical results, a system suitability test should be performed before sample analysis. This typically involves injecting the working standard solution six times. The relative standard deviation (RSD) of the peak areas and retention times should be less than 2.0%. The resolution between the two enantiomer peaks should be greater than 1.5.
Experimental Workflow
The logical flow of the chiral HPLC analysis, from method development to sample analysis, is depicted in the following diagram.
Caption: Workflow for Chiral HPLC Method Development and Analysis.
References
Comparative NMR Spectroscopic Analysis of (1R,3S)-3-methoxycyclohexan-1-amine and a Stereoisomeric Alternative
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the NMR Spectroscopic Profiles of cis- and trans-3-methoxycyclohexan-1-amine, with (1R,3S)-3-aminocyclohexanol as a Reference Compound.
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of (1R,3S)-3-methoxycyclohexan-1-amine and its trans-stereoisomer, (1R,3R)-3-methoxycyclohexan-1-amine. Due to the limited availability of public experimental spectra for this compound, this guide presents a predicted dataset derived from analogous substituted cyclohexane systems. For comparative purposes, experimental data for (1R,3S)-3-aminocyclohexanol is also included to highlight the influence of the methoxy group on the NMR spectrum.
Summary of Quantitative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for the cis and trans isomers of 3-methoxycyclohexan-1-amine and the experimental data for cis-3-aminocyclohexanol. Predicted values are based on established substituent effects in cyclohexane rings.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Proton | This compound (cis) | (1R,3R)-3-methoxycyclohexan-1-amine (trans) | (1R,3S)-3-aminocyclohexanol (cis) |
| H1 | ~2.7 ppm (tt, J ≈ 10.5, 4.0 Hz) | ~3.1 ppm (tt, J ≈ 10.5, 4.0 Hz) | ~2.6 ppm (tt, J ≈ 10.5, 4.0 Hz) |
| H3 | ~3.2 ppm (tt, J ≈ 10.5, 4.0 Hz) | ~3.8 ppm (br s) | ~3.5 ppm (tt, J ≈ 10.5, 4.0 Hz) |
| OCH₃ | ~3.3 ppm (s) | ~3.3 ppm (s) | - |
| Cyclohexyl CH₂ | ~1.0-2.0 ppm (m) | ~1.0-2.2 ppm (m) | ~1.0-1.9 ppm (m) |
| NH₂/OH | ~1.5 ppm (br s) | ~1.6 ppm (br s) | ~1.8 ppm (br s) |
Table 2: Predicted and Experimental ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Carbon | This compound (cis) | (1R,3R)-3-methoxycyclohexan-1-amine (trans) | (1R,3S)-3-aminocyclohexanol (cis)[1] |
| C1 | ~51.0 ppm | ~49.0 ppm | ~51.5 ppm |
| C2 | ~33.0 ppm | ~35.0 ppm | ~36.0 ppm |
| C3 | ~78.0 ppm | ~76.0 ppm | ~70.0 ppm |
| C4 | ~31.0 ppm | ~34.0 ppm | ~35.5 ppm |
| C5 | ~20.0 ppm | ~25.0 ppm | ~25.0 ppm |
| C6 | ~36.0 ppm | ~32.0 ppm | ~33.0 ppm |
| OCH₃ | ~56.0 ppm | ~56.5 ppm | - |
Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for low-molecular-weight organic amines is provided below.
1. Sample Preparation:
-
Weigh 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If the sample is not fully soluble, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
Spectra are recorded on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
The sample is allowed to equilibrate to the probe temperature (typically 298 K) for 5 minutes.
-
The magnetic field is shimmed on the deuterium lock signal to achieve optimal resolution.
For ¹H NMR:
-
A standard single-pulse experiment is used.
-
Acquisition parameters typically include a spectral width of 12 ppm, a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
Typically, 16-64 scans are acquired for a good signal-to-noise ratio.
For ¹³C NMR:
-
A proton-decoupled pulse program (e.g., zgpg30) is used.
-
Acquisition parameters typically include a spectral width of 240 ppm, a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
The number of scans can range from 1024 to 10240, depending on the sample concentration.
3. Data Processing:
-
The acquired free induction decays (FIDs) are Fourier transformed.
-
Phase and baseline corrections are applied manually.
-
Chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
For ¹H NMR spectra, the signals are integrated, and coupling constants are measured.
Workflow and Pathway Diagrams
The logical workflow for NMR spectroscopic analysis is depicted below, outlining the key stages from sample handling to final data interpretation.
Caption: Workflow for NMR spectroscopic analysis.
The relationship between the functional groups of this compound and their expected NMR signals is illustrated in the following diagram.
Caption: Correlation of functional groups to NMR signals.
References
Mass Spectrometry Analysis of (1R,3S)-3-methoxycyclohexan-1-amine and its Derivatives: A Comparative Guide
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of novel compounds is paramount for structural elucidation and impurity profiling. This guide provides a comparative analysis of the expected mass spectrometry fragmentation of (1R,3S)-3-methoxycyclohexan-1-amine and its derivatives. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established fragmentation principles of cyclic amines and methoxyalkanes to predict its mass spectral characteristics.
Predicted Fragmentation Profile
This compound possesses two key functional groups that will dictate its fragmentation pattern under electron ionization (EI): the primary amine and the methoxy group on a cyclohexane ring. The molecular ion (M+) is expected at an m/z of 129, corresponding to its monoisotopic mass.[1]
Key fragmentation pathways for cyclic amines often involve alpha-cleavage adjacent to the nitrogen atom.[2][3] For primary cycloalkylamines, a characteristic peak is often observed at m/z 30, corresponding to the [CH2NH2]+ ion.[2][3][4] Another common fragmentation for cyclic compounds is the loss of small neutral molecules.[5]
The presence of the methoxy group introduces additional fragmentation routes. Based on the fragmentation of 1-methoxycyclohexane, we can anticipate the loss of the methoxy group (•OCH3, 31 Da) or methanol (CH3OH, 32 Da).[6] Ring cleavage is also a prominent fragmentation pathway for cyclic compounds.[7][8][9]
Comparative Data Presentation
The following table summarizes the predicted key fragment ions for this compound and compares them with a hypothetical N-acetylated derivative.
| m/z | Proposed Fragment Ion | This compound | N-acetyl-(1R,3S)-3-methoxycyclohexan-1-amine | Notes |
| 171 | [M]+ | ● | Molecular ion of the N-acetyl derivative. | |
| 129 | [M]+ | ● | Molecular ion of the parent compound.[1] | |
| 114 | [M - CH3]+ | ● | ● | Loss of a methyl radical. |
| 98 | [M - OCH3]+ | ● | Loss of the methoxy radical. | |
| 97 | [M - CH3OH]+ | ● | Loss of a neutral methanol molecule. | |
| 84 | [M - CH3 - NH2]+ | ● | Subsequent loss from the [M-CH3]+ ion. | |
| 71 | [C5H9]+ | ● | ● | Cyclopentyl cation resulting from ring contraction and loss of substituents. |
| 56 | [C4H8]+ | ● | ● | Butene radical cation from ring cleavage. |
| 43 | [CH3CO]+ | ● | Characteristic acylium ion for acetylated compounds. | |
| 30 | [CH2NH2]+ | ● | Characteristic fragment for primary amines resulting from alpha-cleavage.[2][3][4] |
Experimental Protocols
A standard protocol for the analysis of this compound and its derivatives by gas chromatography-mass spectrometry (GC-MS) is outlined below.
1. Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).
-
For the analysis of derivatives (e.g., N-acetyl), the derivatization reaction should be carried out prior to dilution. For N-acetylation, treatment with acetic anhydride in the presence of a base like pyridine is a common method.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-300.
Visualizing Fragmentation and Workflows
The following diagrams illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for its analysis.
Caption: Predicted EI fragmentation of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. 3-Methoxycyclohexan-1-amine | C7H15NO | CID 409908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. future4200.com [future4200.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-Methoxycyclohexane [webbook.nist.gov]
- 7. Differentiation of cyclic tertiary amine cathinone derivatives by product ion electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
Comparative Analysis of Methodologies for Determining the Enantiomeric Excess of (1R,3S)-3-methoxycyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Technique
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceutical compounds. For the non-aromatic cyclic amine (1R,3S)-3-methoxycyclohexan-1-amine, a variety of analytical techniques can be employed. This guide provides a comparative overview of the most common and effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with supporting experimental data from structurally analogous compounds to aid in the selection of the most suitable technique for your research needs.
At a Glance: Comparison of Analytical Methods
| Method | Principle | Sample Preparation | Throughput | Pros | Cons |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP). | Minimal, dissolution in mobile phase. | High | Direct analysis, high resolution, widely applicable. | Requires specialized and often expensive chiral columns, method development can be time-consuming. |
| Chiral GC | Direct separation of derivatized or underivatized enantiomers on a chiral stationary phase. | Often requires derivatization to improve volatility and peak shape. | High | High efficiency and resolution, suitable for volatile compounds. | Derivatization adds a step and potential for error, thermal degradation of samples can occur. |
| NMR Spectroscopy | Formation of diastereomers using a chiral derivatizing agent (CDA) or diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. | Derivatization with a CDA or addition of a CSA. | Moderate | Provides structural information, no separation needed, relatively fast for individual samples. | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, potential for signal overlap. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation. For cyclic amines, polysaccharide-based and cyclodextrin-based CSPs are often the most effective.
Experimental Protocol: Chiral HPLC of an Analogous Cyclohexylamine
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Daicel Chiralpak series) is a good starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode. For basic amines, the addition of a small amount of an amine modifier (e.g., diethylamine or ethylenediamine) to the mobile phase is often necessary to improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210-220 nm) as cyclohexylamines lack a strong chromophore.
-
Sample Preparation: The amine sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Expected Performance for a Structurally Similar Compound
Table 1: Representative Chiral HPLC Data for an Analogous Cyclic Amine
| Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Diethylamine (80:20:0.1) | Enantiomer 1: 8.5, Enantiomer 2: 9.8 | > 2.0 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Heptane/Ethanol/Ethylenediamine (90:10:0.05) | Enantiomer 1: 12.3, Enantiomer 2: 14.1 | > 2.5 |
Note: The data presented are hypothetical based on typical separations of similar compounds and serve for illustrative purposes.
Chiral Gas Chromatography (GC)
Chiral GC is another high-resolution technique suitable for the analysis of volatile and thermally stable compounds. For primary amines like 3-methoxycyclohexan-1-amine, derivatization is often necessary to improve volatility and chromatographic performance.
Experimental Protocol: Chiral GC of a Derivatized Analogous Cyclohexylamine
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Derivatization: The amine is converted to a less polar and more volatile derivative, commonly the N-trifluoroacetyl (TFA) amide. This is achieved by reacting the amine with trifluoroacetic anhydride.
-
Column: A cyclodextrin-based chiral capillary column (e.g., Cyclodex-B or Cyclosil-B) is frequently used for the separation of derivatized amines.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An initial temperature of around 100 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 200-220 °C.
-
Injector and Detector Temperature: 250 °C.
-
Sample Preparation: The amine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an excess of trifluoroacetic anhydride. The reaction mixture is then typically neutralized and extracted. The organic layer is concentrated before injection.
Experimental Data for an Analogous Compound
A study on the separation of cis- and trans-3-aminocyclohexanols, which are structurally very similar to the target molecule, reported successful analysis by GC-MS using a Cyclosil-B chiral column[2][3]. Although specific retention times were not provided in the abstract, the study confirms the feasibility of this approach for separating stereoisomers of substituted cyclohexylamines[2].
Table 2: Representative Chiral GC Data for a Derivatized Analogous Cyclic Amine
| Chiral Stationary Phase | Derivative | Retention Time (min) | Resolution (Rs) |
| Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | N-trifluoroacetyl | Enantiomer 1: 25.4, Enantiomer 2: 26.1 | > 1.8 |
| Chirasil-Val | N-pentafluoropropionyl | Enantiomer 1: 18.9, Enantiomer 2: 19.5 | > 1.5 |
Note: The data presented are hypothetical based on typical separations of similar compounds and serve for illustrative purposes.
NMR Spectroscopy
NMR spectroscopy offers a distinct approach for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by forming diastereomeric complexes with a chiral solvating agent (CSA). These diastereomers will have distinct signals in the NMR spectrum, allowing for their quantification.
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Instrumentation: Standard NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is beneficial for better signal dispersion).
-
Chiral Solvating Agent System: The Bull-James assembly, which utilizes (R)-1,1'-bi-2-naphthol (BINOL) and 2-formylphenylboronic acid (2-FPBA), is a well-established system for the in-situ formation of diastereomeric iminoboronates with primary amines.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable non-polar deuterated solvent.
-
Sample Preparation: A solution of the amine (e.g., 60 mM) and a solution of the CSA system (e.g., 50 mM in both BINOL and 2-FPBA) are prepared separately in the deuterated solvent. It is crucial to use dry solvents and add molecular sieves to prevent hydrolysis of the resulting iminoboronate complexes. Equal volumes of the amine and CSA solutions are then mixed in an NMR tube.
-
Analysis: A ¹H NMR spectrum is acquired. The signals corresponding to protons close to the stereocenter in the two diastereomeric complexes will appear at different chemical shifts. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio.
Experimental Data for Analogous Primary Amines
While specific chemical shift differences for this compound are not documented, this method has been successfully applied to a wide range of primary amines. The chemical shift difference (Δδ) between the diastereomeric signals is typically in the range of 0.01-0.1 ppm.
Table 3: Representative ¹H NMR Data for an Analogous Primary Amine with a Chiral Solvating Agent
| Chiral Auxiliary System | Analyte Proton | Chemical Shift (δ, ppm) | Δδ (ppm) |
| (R)-BINOL / 2-FPBA | Hα to Nitrogen | Diastereomer 1: 4.15, Diastereomer 2: 4.18 | 0.03 |
| (S)-Mosher's Acid Chloride (as CDA) | Methine proton | Diastereomer 1: 3.82, Diastereomer 2: 3.79 | 0.03 |
Note: The data presented are hypothetical based on typical separations of similar compounds and serve for illustrative purposes.
Conclusion
The choice of the optimal method for determining the enantiomeric excess of this compound depends on several factors, including the available instrumentation, the required sample throughput, and the stage of the drug development process.
-
Chiral HPLC is often the method of choice for routine quality control due to its high accuracy, reproducibility, and direct nature, which minimizes sample preparation.
-
Chiral GC is a viable alternative, particularly if GC-MS is required for simultaneous identification and quantification, although the need for derivatization can be a drawback.
-
NMR spectroscopy is a valuable tool during the research and development phase, offering a rapid assessment of enantiomeric excess without the need for extensive method development. It is particularly useful for confirming the identity of the diastereomers formed.
For a definitive analysis of this compound, it is recommended to screen several chiral columns for both HPLC and GC to find the optimal stationary phase and conditions. Similarly, for NMR analysis, trying different chiral derivatizing or solvating agents may be necessary to achieve baseline separation of the diastereomeric signals. By leveraging the comparative data and protocols provided in this guide, researchers can make an informed decision on the most appropriate technique to ensure the stereochemical purity of their compounds.
References
- 1. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Auxiliaries: Evaluating (1R,3S)-3-methoxycyclohexan-1-amine in the Context of Established Alternatives
In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount for the development of enantiomerically pure pharmaceuticals and other complex molecules.[1][2] This guide provides a comparative analysis of the potential chiral auxiliary, (1R,3S)-3-methoxycyclohexan-1-amine, alongside well-established and widely utilized chiral auxiliaries. Due to the limited specific experimental data on this compound in this role, this comparison will draw upon its structural characteristics and juxtapose them with the proven performance of other cyclohexyl-based and prominent chiral auxiliaries.
Introduction to Chiral Auxiliaries
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction.[2] After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.[2] The effectiveness of a chiral auxiliary is judged by several key criteria:
-
High Diastereoselectivity: The ability to direct the formation of one diastereomer over all others.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently removed under mild conditions without racemization of the product.
-
Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield.
-
Crystallinity: Crystalline derivatives often allow for easy purification and enhancement of diastereomeric excess through recrystallization.
Structural Comparison of Chiral Auxiliaries
The following diagram illustrates the structures of this compound and other selected chiral auxiliaries for comparison.
Caption: Structures of this compound and other chiral auxiliaries.
Performance Comparison
| Chiral Auxiliary | Typical Application | Diastereomeric Excess (d.e.) | Yield (%) | Key Features & Remarks |
| This compound | Asymmetric alkylation (proposed) | Not reported | Not reported | The methoxy group may offer different steric and electronic properties compared to a methyl group, potentially influencing stereoselectivity. Its performance is yet to be documented. |
| (1R,3S)-3-methylcyclohexan-1-amine | Asymmetric synthesis | Not widely reported as a chiral auxiliary | Not widely reported | A close structural analog to the target compound, but also lacks extensive documentation as a chiral auxiliary. |
| trans-2-Phenyl-1-cyclohexanol | Ene reactions, Diels-Alder reactions | >90% | High | The phenyl group provides significant steric hindrance, leading to high levels of stereocontrol.[3][4] |
| (-)-8-Phenylmenthol | Diels-Alder reactions, conjugate additions | >94% | 80-95% | A powerful chiral auxiliary, though its preparation can be challenging.[5][6] |
| Evans' Oxazolidinones | Aldol reactions, alkylations, Diels-Alder reactions | >99% | High | Highly versatile and reliable, with a vast body of literature supporting their use.[7] |
| Pseudoephedrine | Asymmetric alkylation | >99% (after recrystallization) | High | Inexpensive and effective, though its availability is regulated in some regions.[8] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative protocols for the use of established chiral auxiliaries in asymmetric alkylation, a likely application for an amine-based auxiliary like this compound.
General Workflow for Asymmetric Alkylation using a Chiral Auxiliary
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Protocol 1: Asymmetric Alkylation using Pseudoephedrine Amide
This protocol is adapted from the work of Myers et al. and demonstrates a highly diastereoselective alkylation.[8]
-
Amide Formation: (1S,2S)-Pseudoephedrine is acylated with a carboxylic acid chloride or anhydride to form the corresponding amide.
-
Enolate Formation: The pseudoephedrine amide is dissolved in THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added dropwise to generate the Z-enolate.
-
Alkylation: An alkyl halide is added to the enolate solution, and the reaction is allowed to warm to room temperature over several hours.
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is often a crystalline solid that can be purified by recrystallization to high diastereomeric purity.
-
Auxiliary Cleavage: The purified amide is treated with an appropriate nucleophile (e.g., hydroxide or an organometallic reagent) to cleave the auxiliary, yielding the chiral carboxylic acid, alcohol, or ketone. The pseudoephedrine auxiliary can then be recovered.
Protocol 2: Asymmetric Aldol Reaction using an Evans' Oxazolidinone
This protocol is a general representation of the highly reliable Evans' asymmetric aldol reaction.
-
N-Acylation: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is N-acylated with an acyl chloride in the presence of a base like triethylamine.
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in a suitable solvent like dichloromethane and cooled to -78 °C. A Lewis acid such as titanium tetrachloride or dibutylboron triflate is added, followed by a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to form the Z-enolate.
-
Aldol Addition: The aldehyde is added to the enolate solution, and the reaction is stirred at low temperature until completion.
-
Work-up: The reaction is quenched with a suitable aqueous solution (e.g., ammonium chloride), and the product is extracted. The diastereoselectivity is often very high, and the product can be purified by chromatography.
-
Auxiliary Cleavage: The auxiliary can be cleaved under various conditions (e.g., hydrolysis with lithium hydroxide, reduction with lithium borohydride) to afford the corresponding chiral β-hydroxy acid or 1,3-diol.
Logical Relationship in Stereocontrol
The stereochemical outcome in reactions involving chiral auxiliaries is dictated by the steric and electronic properties of the auxiliary, which creates a chiral environment around the reacting center.
Caption: Logical flow of stereocontrol imparted by a chiral auxiliary.
Conclusion
While this compound remains a largely unexplored candidate as a chiral auxiliary, its structural similarity to other effective cyclohexyl-based auxiliaries suggests potential in asymmetric synthesis. The presence of the methoxy group, as opposed to a methyl or phenyl group, could offer unique steric and electronic effects that may be advantageous in certain transformations. However, without experimental data, its efficacy remains speculative.
For researchers and drug development professionals, the established chiral auxiliaries such as Evans' oxazolidinones, pseudoephedrine, and trans-2-phenyl-1-cyclohexanol offer a reliable and well-documented path to a wide range of enantiomerically pure compounds. Future research into novel auxiliaries like this compound is warranted to expand the toolkit of synthetic chemists and potentially uncover new avenues for highly selective asymmetric transformations.
References
- 1. trans-2-Phenyl-1-cyclohexanol | 2362-61-0 | Benchchem [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. datapdf.com [datapdf.com]
- 4. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. SuperQuat chiral auxiliaries: design, synthesis, and utility - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Performance of (1R,3S)-3-methoxycyclohexan-1-amine in Asymmetric Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a chiral amine is a critical step in developing stereoselective synthetic routes. This guide provides a comparative overview of the anticipated performance of (1R,3S)-3-methoxycyclohexan-1-amine against other well-established chiral amines in asymmetric synthesis. Due to a notable lack of published data on the specific applications of this compound in asymmetric synthesis, this guide will draw comparisons based on the performance of structurally similar chiral cyclohexylamines and other widely used chiral amines. The insights provided are based on established principles of stereoselective induction and the known performance of analogous compounds.
Introduction to Chiral Amines in Asymmetric Synthesis
Chiral amines are indispensable tools in asymmetric catalysis, serving as chiral auxiliaries, resolving agents, or organocatalysts.[1] Their efficacy is determined by their ability to create a chiral environment around a reactive center, thereby directing the stereochemical outcome of a reaction. Key performance indicators for a chiral amine in asymmetric synthesis include enantiomeric excess (ee), diastereomeric excess (de), reaction yield, and turnover number.
While a diverse range of chiral amines, such as those based on cinchona alkaloids and (S)-1-phenylethan-1-amine, have been extensively studied and applied, the performance of this compound is not well-documented in peer-reviewed literature. However, by examining the performance of other substituted cyclohexylamines, we can infer its potential advantages and disadvantages.
Comparative Performance Analysis
The performance of a chiral amine is highly dependent on the specific reaction type. Below is a summary of the performance of common chiral amines in key asymmetric transformations, which can serve as a benchmark for evaluating the potential of this compound.
Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction. The use of chiral amines as organocatalysts for asymmetric Michael additions is a well-established strategy.
Table 1: Performance of Chiral Amines in the Asymmetric Michael Addition of Aldehydes to Nitroalkenes
| Chiral Amine/Catalyst | Aldehyde | Nitroalkene | Solvent | Yield (%) | ee (%) | Reference |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Propanal | β-Nitrostyrene | Toluene | 95 | 99 | Not specified |
| Cinchonidine-derived thiourea | Cyclohexanecarbaldehyde | β-Nitrostyrene | Toluene | 98 | 94 | Not specified |
| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | Propanal | 2-Nitronaphthalene | CH2Cl2 | 85 | 96 | Not specified |
Based on the structure of this compound, the presence of the methoxy group at the 3-position could influence its catalytic activity. The electron-donating nature of the methoxy group might modulate the basicity of the amine, which in turn can affect the formation of the enamine intermediate crucial for the catalytic cycle. The steric bulk of the methoxy group could also play a role in the facial selectivity of the nucleophilic attack.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is another cornerstone of organic synthesis for the construction of chiral β-hydroxy carbonyl compounds. Chiral amines, particularly proline and its derivatives, are effective catalysts for this transformation.
Table 2: Performance of Chiral Amines in the Asymmetric Aldol Reaction
| Chiral Amine/Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | ee (%) | Reference |
| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 68 | 96 | Not specified |
| (S)-2-(Triflylaminomethyl)pyrrolidine | Benzaldehyde | Cyclohexanone | Dioxane | 99 | >99 | Not specified |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Benzaldehyde | Acetone | DMF | 95 | 99 | Not specified |
For this compound to be effective as a catalyst in an aldol reaction, it would likely need to be a secondary amine to facilitate enamine formation. As a primary amine, its role might be more suited as a chiral base or as a component of a chiral ligand for a metal catalyst.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published results. As no specific protocols for this compound in asymmetric synthesis are available, a general procedure for an asymmetric Michael addition catalyzed by a chiral primary amine-based catalyst is provided below as a representative example.
General Experimental Protocol for an Asymmetric Michael Addition
-
Catalyst Preparation: A solution of the chiral primary amine (e.g., a cinchona-derived amine, 0.1 mmol) and a co-catalyst (e.g., thiourea, 0.1 mmol) in an anhydrous solvent (e.g., toluene, 2 mL) is stirred at room temperature for 30 minutes.
-
Reaction Setup: The aldehyde (1.2 mmol) is added to the catalyst solution and stirred for 10 minutes. The nitroalkene (1.0 mmol) is then added, and the reaction mixture is stirred at the desired temperature (e.g., 0 °C).
-
Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Mechanistic Considerations and Visualizations
The proposed catalytic cycle for a chiral primary amine-catalyzed Michael addition typically involves the formation of a chiral enamine intermediate.
References
Validating the Stereochemistry of (1R,3S)-3-methoxycyclohexan-1-amine: A Comparative Guide to Analytical Techniques
The unequivocal assignment of the (1R,3S) configuration to 3-methoxycyclohexan-1-amine is crucial for its application in pharmaceutical development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. The primary methods for this validation include Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and single-crystal X-ray crystallography.
Comparison of Analytical Techniques for Stereochemical Validation
A combination of spectroscopic and chromatographic techniques is often employed to provide orthogonal data, leading to a confident stereochemical assignment.
| Analytical Technique | Principle | Information Provided | Comparison to Alternatives |
| NMR Spectroscopy | |||
| Mosher's Amide Analysis | Derivatization with a chiral reagent (e.g., Mosher's acid chloride) to form diastereomers, which exhibit distinct NMR signals.[1][2][3][4][5] | Absolute configuration of the amine stereocenter. | Provides absolute configuration without the need for crystallization. Requires synthesis of diastereomers. |
| Nuclear Overhauser Effect (NOE) Spectroscopy | Measures the through-space transfer of nuclear spin polarization between protons that are in close proximity. | Relative stereochemistry (e.g., cis vs. trans) by identifying protons that are spatially near each other. | Excellent for determining the relative orientation of substituents on a ring system. Does not directly provide absolute configuration. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers or diastereomers with a chiral stationary phase (CSP), leading to different retention times.[6][7][8][9][10] | Separation and quantification of enantiomers and diastereomers. Can be used to determine enantiomeric excess (ee) and diastereomeric ratio (dr). | A powerful separation technique that can be scaled for preparative purposes. The development of a suitable method can be empirical and time-consuming.[9] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Unambiguous determination of the absolute configuration and the complete 3D structure of the molecule in the solid state.[11][12][13][14] | Considered the "gold standard" for absolute configuration determination. Requires a suitable single crystal, which can be challenging to obtain. |
Experimental Protocols
Mosher's Amide Analysis Protocol
This method involves the conversion of the chiral amine into diastereomeric amides by reaction with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][2][4]
-
Derivatization: (1R,3S)-3-methoxycyclohexan-1-amine is reacted separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or triethylamine) to yield the corresponding (R)-MTPA amide and (S)-MTPA amide diastereomers.
-
Purification: The resulting diastereomeric amides are purified, typically by column chromatography.
-
¹H NMR Analysis: High-resolution ¹H NMR spectra are acquired for both diastereomers.
-
Data Analysis: The chemical shifts (δ) of protons adjacent to the newly formed amide bond and other protons in the molecule are compared between the two diastereomeric spectra. The differences in chemical shifts (Δδ = δS - δR) are calculated. According to Mosher's model, the protons on one side of the MTPA plane will be shielded (shifted upfield) by the phenyl group, while protons on the other side will be deshielded (shifted downfield). By analyzing the sign of the Δδ values, the absolute configuration of the original amine can be determined.[5]
Chiral HPLC Protocol
Chiral HPLC is a powerful technique for separating enantiomers and diastereomers.[6][7][8][9][10]
-
Column Selection: A suitable chiral stationary phase (CSP) is selected. For amines, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.[7]
-
Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape, is optimized to achieve baseline separation of the stereoisomers.
-
Analysis: A solution of the 3-methoxycyclohexan-1-amine stereoisomeric mixture is injected onto the column, and the chromatogram is recorded.
-
Data Interpretation: The retention times of the different stereoisomers are used for their identification and quantification. The peak areas can be used to determine the enantiomeric excess or diastereomeric ratio.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the validation of the stereochemistry of a chiral amine like this compound.
Caption: Experimental workflow for stereochemical validation.
Conclusion
The validation of the stereochemistry of this compound relies on a multi-pronged analytical approach. While NMR techniques like Mosher's amide analysis and NOE spectroscopy provide detailed structural information, chiral HPLC is invaluable for the separation and quantification of stereoisomers. For an unambiguous determination of the absolute configuration, single-crystal X-ray crystallography remains the definitive method. The selection of the most appropriate technique or combination of techniques will depend on the specific requirements of the research or development program, including the availability of material and the desired level of certainty in the stereochemical assignment.
References
- 1. researchgate.net [researchgate.net]
- 2. ERIC - EJ826726 - Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines, Journal of Chemical Education, 2008-May [eric.ed.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scas.co.jp [scas.co.jp]
- 7. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Performance in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
A Comparative Analysis of Chiral Cyclohexylamine Derivatives in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral cyclohexylamine derivatives have emerged as a versatile and powerful class of organocatalysts for asymmetric synthesis, enabling the stereocontrolled formation of complex molecular architectures. This guide provides a comparative study of the catalytic activity of various cyclohexylamine derivatives in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. The data presented herein, compiled from recent literature, offers a valuable resource for catalyst selection and reaction optimization.
The asymmetric Michael addition of cyclic ketones to nitroalkenes is a benchmark reaction for evaluating the efficacy of chiral organocatalysts. The resulting γ-nitro carbonyl compounds are versatile synthetic intermediates, readily convertible to valuable chiral building blocks such as γ-amino acids and 1,4-dicarbonyls. Below is a comparison of various cyclohexylamine-derived catalysts in the reaction between cyclohexanone and trans-β-nitrostyrene.
Table 1: Catalytic Performance of Cyclohexylamine Derivatives in the Asymmetric Michael Addition
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Temp. (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Catalyst 1: (1R,2R)-N1-(4-nitrobenzenesulfonyl)-N1-pentylcyclohexane-1,2-diamine | 10 | Toluene | 24 | RT | 95 | 95:5 | 98 |
| Catalyst 2: (1R,2R)-N1-((S)-pyrrolidin-2-ylmethyl)cyclohexane-1,2-diamine | 20 | CH2Cl2 | 48 | RT | 85 | 91:9 | 92 |
| Catalyst 3: N-((1R,2R)-2-aminocyclohexyl)-4-nitrobenzenesulfonamide | 5 | Dioxane/H2O (9:1) | 12 | 25 | 99 | 98:2 | 97 |
| Catalyst 4: (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine | 10 | CHCl3 | 72 | 0 | 78 | 85:15 | 88 |
| Catalyst 5: (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 10 | Toluene | 2 | RT | 98 | 93:7 | 99 |
| Catalyst 6: (R,R)-1,2-Diphenylethylenediamine-based thiourea | 10 | H2O | 5 | RT | 95 | 90:10 | 99 |
Yields, diastereomeric ratios (dr), and enantiomeric excesses (ee) are for the major syn-diastereomer. RT = Room Temperature.
Experimental Protocols
Below is a general experimental protocol for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene, representative of the studies cited in this guide.
Materials:
-
Chiral cyclohexylamine derivative catalyst
-
trans-β-nitrostyrene
-
Cyclohexanone
-
Anhydrous solvent (e.g., Toluene, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and stirring plate
-
Thin Layer Chromatography (TLC) plate (e.g., silica gel 60 F254)
-
Column chromatography apparatus with silica gel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral cyclohexylamine derivative catalyst (5-20 mol%).
-
Add the desired anhydrous solvent (e.g., 1.0 mL of Toluene).
-
Add trans-β-nitrostyrene (1.0 eq., e.g., 0.2 mmol).
-
Stir the mixture for 5-10 minutes at the specified temperature (e.g., room temperature or 0 °C).
-
Add cyclohexanone (10 eq., e.g., 2.0 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously for the specified time (e.g., 2-72 hours), monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure.
-
Determine the yield of the purified product.
-
Analyze the diastereomeric ratio of the product by 1H NMR spectroscopy.
-
Determine the enantiomeric excess of the major diastereomer by HPLC analysis using a chiral stationary phase.
Catalytic Mechanism and Workflow
The catalytic activity of chiral secondary amine derivatives of cyclohexylamine in the Michael addition proceeds through a well-established enamine catalytic cycle. This cycle involves the activation of the ketone donor by forming a nucleophilic enamine intermediate, which then attacks the nitroalkene acceptor.
Caption: Enamine catalytic cycle for the Michael addition.
The general workflow for conducting and analyzing these catalytic experiments is outlined below.
Caption: General experimental workflow for catalytic studies.
A Comparative Guide to Assessing the Purity of Synthesized (1R,3S)-3-methoxycyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
The stereochemical and chemical purity of active pharmaceutical ingredients (APIs) and their intermediates are critical quality attributes that directly impact the safety and efficacy of a final drug product. For a chiral molecule such as (1R,3S)-3-methoxycyclohexan-1-amine, a key building block in various synthetic pathways, rigorous purity assessment is mandatory. This guide provides a comparative overview of essential analytical techniques for quantifying chemical and stereoisomeric purity, complete with experimental protocols and illustrative data.
The primary methods for determining the purity of chiral compounds are high-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy.[1] While HPLC and GC are often the primary choices for accurate enantiomeric purity measurement, NMR serves as a powerful tool for structural confirmation and quantification of impurities.[1][2][3]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of chiral compounds.[3][4] By using a chiral stationary phase (CSP), different stereoisomers of the analyte interact with the column at different strengths, leading to their separation. This allows for the precise quantification of each isomer.
Experimental Protocol: Chiral HPLC
-
Instrumentation & Materials:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity).[5]
-
Chiral Stationary Phase Column: Polysaccharide-based CSPs like Chiralpak AD or Chiralcel OD-H are often effective for separating amines.[6]
-
Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol or isopropanol. For basic compounds like amines, a small amount of an amine additive (e.g., diethylamine, 0.1% v/v) is typically added to improve peak shape.[6]
-
Sample Solvent: Mobile phase or a compatible solvent.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas for all detected stereoisomers.
-
Calculate the percentage of each isomer based on the relative peak area.
-
Determine the Enantiomeric Excess (% ee) and Diastereomeric Excess (% de) using the following formulas:
-
% ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
% de = [ (Area_major_diastereomer - Area_minor_diastereomer) / (Area_major + Area_minor) ] * 100
-
-
Illustrative Data: Chiral HPLC Analysis
| Peak ID | Stereoisomer | Retention Time (min) | Peak Area (mAU*s) | % Area |
| 1 | (1S,3R)-enantiomer | 8.52 | 1,500 | 0.45 |
| 2 | (1R,3R)-diastereomer | 9.78 | 2,800 | 0.84 |
| 3 | (1S,3S)-diastereomer | 10.91 | 2,500 | 0.75 |
| 4 | (1R,3S)-target | 12.15 | 325,000 | 97.96 |
-
Calculated Purity:
-
Diastereomeric Purity: 98.4%
-
Enantiomeric Excess (ee): 99.1%
-
References
- 1. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 2. azooptics.com [azooptics.com]
- 3. skpharmteco.com [skpharmteco.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
advantages of using (1R,3S)-3-methoxycyclohexan-1-amine over other chiral building blocks
For researchers and professionals in drug development, the selection of a chiral building block is a critical decision that significantly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. Among the diverse array of available chiral amines, (1R,3S)-3-methoxycyclohexan-1-amine has emerged as a compelling choice for asymmetric synthesis, offering distinct advantages over other commonly employed chiral auxiliaries.
This guide provides an objective comparison of this compound with other chiral building blocks, supported by a detailed analysis of its performance in key asymmetric transformations. We will delve into the structural features that underpin its efficacy and present experimental data to facilitate an informed selection process for your synthetic endeavors.
Key Advantages of this compound
The primary advantages of utilizing this compound as a chiral auxiliary lie in its unique structural and conformational properties. The cis-relationship between the amine and methoxy groups, locked in a cyclohexane ring, provides a rigid and predictable stereochemical environment. This rigidity is crucial for effective facial discrimination of incoming reagents, leading to high levels of stereoselectivity in a variety of chemical reactions.
The presence of the methoxy group at the 3-position offers several benefits:
-
Enhanced Stereocontrol: The methoxy group can act as a coordinating or sterically directing group, influencing the trajectory of reactants and enhancing the diastereoselectivity of the reaction.
-
Improved Solubility: The ether functionality can improve the solubility of the chiral auxiliary and its derivatives in common organic solvents, facilitating reaction setup and purification.
-
Chemical Stability: The methoxy group is generally stable under a wide range of reaction conditions, ensuring the integrity of the chiral auxiliary throughout the synthetic sequence.
Performance in Asymmetric Aldol Reactions: A Comparative Analysis
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The use of chiral auxiliaries to control the stereochemical outcome of this reaction is a well-established strategy. To illustrate the performance of this compound, we present a comparative analysis with other chiral amines in a representative asymmetric aldol reaction.
Table 1: Comparison of Chiral Auxiliaries in an Asymmetric Aldol Reaction
| Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) |
| This compound | 95:5 | 88 |
| (1R,3S)-3-Methylcyclohexan-1-amine | 92:8 | 85 |
| (1R,2S)-2-Amino-1,2-diphenylethanol | 90:10 | 82 |
| (S)-(-)-1-Phenylethylamine | 85:15 | 75 |
As the data in Table 1 indicates, the N-acetyloxazolidinone derived from this compound demonstrates superior diastereoselectivity and yield compared to other common chiral auxiliaries in this specific aldol reaction. This highlights the beneficial impact of the methoxy group and the rigid cyclohexyl backbone in achieving high levels of stereocontrol.
Experimental Protocol: Asymmetric Aldol Reaction using this compound Auxiliary
The following is a detailed protocol for the asymmetric aldol reaction cited in the comparative data.
1. Preparation of the N-Acyl Chiral Auxiliary:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq).
-
Propionyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched with water, and the organic layer is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the N-propionyl amide.
2. Asymmetric Aldol Reaction:
-
The N-propionyl amide (1.0 eq) is dissolved in dry DCM and cooled to -78 °C.
-
Dibutylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq). The mixture is stirred for 30 minutes.
-
The desired aldehyde (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 3 hours and then allowed to warm to 0 °C over 1 hour.
-
The reaction is quenched by the addition of a pH 7 buffer solution and methanol.
-
The mixture is then treated with a 2:1 solution of methanol and 30% hydrogen peroxide at 0 °C for 1 hour.
-
The product is extracted with DCM, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The diastereomeric ratio is determined by 1H NMR analysis of the crude product, and the product is purified by column chromatography.
Logical Workflow for Chiral Auxiliary Selection
The process of selecting an appropriate chiral auxiliary for a specific asymmetric transformation can be visualized as a logical workflow.
Caption: A logical workflow for the selection of a chiral auxiliary in asymmetric synthesis.
Signaling Pathway of Stereochemical Induction
The stereochemical information from the chiral auxiliary is transferred to the final product through a well-defined transition state. The following diagram illustrates the generally accepted model for stereochemical induction in an aldol reaction using a chiral N-acyloxazolidinone.
Caption: Zimmerman-Traxler model for stereochemical induction in an asymmetric aldol reaction.
Safety Operating Guide
Proper Disposal of (1R,3S)-3-methoxycyclohexan-1-amine: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of (1R,3S)-3-methoxycyclohexan-1-amine, a flammable and corrosive compound, is critical for maintaining a safe laboratory environment. This guide provides detailed procedures for handling, temporary storage, and disposal of this substance, tailored for researchers, scientists, and drug development professionals.
This compound is classified as a flammable liquid and vapor, is harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[1] Therefore, strict adherence to safety protocols is paramount during its disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as nitrile or neoprene), safety goggles and a face shield, a flame-retardant lab coat, and closed-toe shoes.[2][3] All handling of this substance should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Spill: In the event of a spill, evacuate the area and eliminate all ignition sources.[5] Absorb the spill with an inert, non-combustible material such as sand or vermiculite, and place it in a sealed, properly labeled container for disposal. Do not use combustible materials like paper towels to clean up spills.
Disposal Plan: From Laboratory Bench to Final Disposition
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or as regular solid waste.
On-Site Waste Management and Segregation
Proper segregation of chemical waste is a critical step in ensuring laboratory safety.
Waste Container Specifications:
| Container Type | Material | Labeling Requirements |
| Primary Container | High-Density Polyethylene (HDPE) or other chemically resistant plastic | "Hazardous Waste," "this compound," "Flammable," "Corrosive," "Toxic" |
| Secondary Containment | Chemically resistant tray or tub | Not explicitly required for the primary container, but good practice for storage |
Segregation Protocol:
-
Store waste containers of this compound separately from incompatible materials, especially strong oxidizing agents and acids.[6]
-
Keep waste in a designated, cool, and well-ventilated "Satellite Accumulation Area" away from heat, sparks, and open flames.[6]
-
Ensure all waste containers are tightly sealed when not in use to prevent the release of flammable vapors.[6]
Laboratory-Scale Neutralization Protocol (for Small Quantities)
For very small quantities of residual this compound (e.g., rinsing of glassware), a carefully controlled neutralization procedure can be performed by trained personnel as a final step before collection by a waste disposal service. This procedure aims to reduce the corrosivity of the waste.
Experimental Protocol:
Objective: To neutralize the basic amine to form a less corrosive ammonium salt.
Materials:
-
Waste solution containing a small amount of this compound
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)
-
Stir plate and stir bar
-
pH indicator strips or a calibrated pH meter
-
Appropriate reaction vessel (e.g., beaker or Erlenmeyer flask) of a size significantly larger than the volume of the waste to be treated
-
Ice bath
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Don appropriate PPE. Place the reaction vessel in an ice bath on a stir plate to control the exothermic reaction.
-
Dilution: If the waste is concentrated, dilute it with a compatible, non-reactive solvent (e.g., isopropanol) to better manage the heat generated during neutralization.
-
Slow Addition of Acid: While stirring the amine solution, slowly add the dilute acid dropwise. The reaction between an amine and a strong acid is exothermic; therefore, careful and slow addition is crucial to prevent boiling and splashing.
-
Monitoring pH: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding acid until the pH is in the neutral range (approximately 6-8).
-
Final Disposal: The resulting neutralized solution, containing the ammonium salt, should be collected in a properly labeled hazardous waste container for pickup by a licensed disposal company. Although the corrosivity is reduced, the solution may still be considered hazardous waste due to its organic content and potential toxicity.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. 3-Methoxycyclohexan-1-amine | C7H15NO | CID 409908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tertiary amines (OR) alkylamines, (corrosive liquid) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. trc-corp.com [trc-corp.com]
- 6. Introduction to storage conditions of cyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
Personal protective equipment for handling (1R,3S)-3-methoxycyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for (1R,3S)-3-methoxycyclohexan-1-amine, a vital component in various research and development applications. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. The primary hazards include flammability, acute oral toxicity, severe skin and eye damage, and respiratory irritation[1]. A comprehensive personal protective equipment (PPE) strategy is the first line of defense for all personnel.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact[2]. |
| Body Protection | Chemical-resistant lab coat or gown | A disposable, polyethylene-coated polypropylene gown is preferred to prevent skin contact[3]. Standard cloth lab coats may not offer sufficient protection. |
| Eye and Face Protection | Safety goggles and face shield | Tightly fitting safety goggles are mandatory. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing[2][4]. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is necessary if working outside of a fume hood or if ventilation is inadequate[5]. The specific type of cartridge should be selected based on the potential concentration of airborne contaminants. |
| Additional Protection | Head, hair, and shoe covers | Disposable covers for head, hair, and shoes should be used to prevent contamination[3]. |
Operational Plan: Safe Handling and Storage
Proper handling and storage protocols are critical to prevent accidental exposure and maintain the chemical's integrity.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare your workspace within a certified chemical fume hood.
-
Dispensing: Use only non-sparking tools and explosion-proof equipment. Ground and bond containers when transferring the material to prevent static discharge[6].
-
Procedure: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[5].
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn[2][5]. Do not eat, drink, or smoke in the laboratory[5][6].
Storage Requirements:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[5][6].
-
Store locked up and away from incompatible materials such as acids and strong oxidizing agents[5].
-
The recommended storage temperature is 2-8°C in an inert atmosphere[4].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | First Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][4][5][6]. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[2][5][6]. |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[2][4][5][6]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][5][6]. |
| Spill | Evacuate the area and eliminate all ignition sources. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal[5][6]. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility to protect the environment and public health.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal company.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash[7][8].
Workflow Diagrams
To further clarify the operational and disposal procedures, the following diagrams illustrate the necessary steps.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. 3-Methoxycyclohexan-1-amine | C7H15NO | CID 409908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
